molecular formula C12H17BrN4O B1344534 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine CAS No. 1119452-37-7

2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine

Cat. No.: B1344534
CAS No.: 1119452-37-7
M. Wt: 313.19 g/mol
InChI Key: FWRXAXJDIDKPIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine is a useful research compound. Its molecular formula is C12H17BrN4O and its molecular weight is 313.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN4O/c1-2-10(13)11(18)16-6-8-17(9-7-16)12-14-4-3-5-15-12/h3-5,10H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRXAXJDIDKPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C2=NC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601207542
Record name 2-Bromo-1-[4-(2-pyrimidinyl)-1-piperazinyl]-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-37-7
Record name 2-Bromo-1-[4-(2-pyrimidinyl)-1-piperazinyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-[4-(2-pyrimidinyl)-1-piperazinyl]-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity profile of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine , a specialized electrophilic intermediate used in the development of serotonergic modulators.

Executive Summary

2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine is a functionalized organic building block belonging to the class of N-acyl arylpiperazines .[1][2] It serves as a critical electrophilic intermediate in medicinal chemistry, specifically for the "late-stage" installation of the 1-(2-pyrimidinyl)piperazine (1-PP) pharmacophore—a privileged scaffold in neuropsychiatric drug discovery (e.g., Buspirone, Gepirone).[1][2]

Unlike simple alkyl linkers, the 2-bromobutanoyl moiety introduces two strategic features:

  • Electrophilic Reactivity: The

    
    -bromo position allows for facile 
    
    
    
    displacement by nucleophiles (amines, thiols), enabling rapid library generation.[1][2]
  • Chiral Potential: The C2 position is a stereocenter, allowing for the synthesis of enantiopure derivatives to probe receptor stereoselectivity.[1][2]

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature & Identification
PropertyDetail
IUPAC Name 2-bromo-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one
Common Name 1-(2-Pyrimidinyl)-4-(2-bromobutyryl)piperazine
Molecular Formula

Molecular Weight 329.20 g/mol
Core Pharmacophore 1-(2-Pyrimidinyl)piperazine (1-PP)
Reactive Warhead

-Bromoamide
Structural Components

The molecule is composed of three distinct domains, each governing specific physicochemical behaviors:

  • Pyrimidine Ring: An electron-deficient aromatic heterocycle that acts as a hydrogen bond acceptor.[1][2] It significantly lowers the basicity of the attached piperazine nitrogen (

    
    ).[1][2]
    
  • Piperazine Linker: A semi-rigid scaffold.[1][2] The

    
     nitrogen is acylated, neutralizing its basicity and creating a planar amide bond.[1][2]
    
  • 
    -Bromobutanoyl Tail:  The reactive center.[1][2] The carbonyl group activates the adjacent C-Br bond for nucleophilic attack while the ethyl side chain adds lipophilicity (
    
    
    
    ).[1][2]

Physicochemical Properties (Predicted)

Due to the specialized nature of this intermediate, experimental data is often derived from structural analogs.[1][2] The following values are calculated based on group contribution methods.

PropertyValue (Predicted)Context & Implication
LogP (Octanol/Water) ~1.5 – 1.8Moderately lipophilic; suitable for organic solvent extraction (DCM, EtOAc).[1][2]
Topological Polar Surface Area (TPSA) ~58 ŲDominated by the amide and pyrimidine nitrogens; suggests good membrane permeability.[1][2]
pKa (Conjugate Acid) ~1.5 (Pyrimidine N)The molecule is essentially non-basic at physiological pH due to the acylation of the piperazine

and the electron-withdrawing nature of the pyrimidine on

.[1][2]
Boiling Point >350°C (Decomposes)High MW and polarity suggest it is a solid or viscous oil; purification via distillation is not recommended.[1][2]
Solubility High: DCM, DMSO, DMFLow: Water, HexanesSoluble in polar aprotic solvents required for

reactions.[1][2]

Synthetic Pathways[1][2]

The synthesis of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine is a standard Schotten-Baumann acylation .[1][2] The protocol must control temperature to prevent elimination of HBr (forming the acrylamide derivative) or double alkylation.[1][2]

Reaction Scheme

Reagents: 1-(2-Pyrimidinyl)piperazine (1-PP) + 2-Bromobutyryl Bromide.[1][2] Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1][2] Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2]

Step-by-Step Protocol
  • Preparation: Dissolve 1.0 eq of 1-(2-pyrimidinyl)piperazine and 1.2 eq of DIPEA in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Cooling: Cool the solution to 0°C using an ice bath. This is critical to suppress side reactions.

  • Addition: Add 1.1 eq of 2-bromobutyryl bromide dropwise over 30 minutes. The reaction is exothermic.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Wash the organic layer with saturated

    
     (to remove acid) and brine.[1][2] Dry over 
    
    
    
    .[1][2]
  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH/DCM).[1][2]

Visualization: Synthesis Workflow

Synthesis SM1 1-(2-Pyrimidinyl) piperazine Rxn Acylation (DCM, 0°C, DIPEA) SM1->Rxn SM2 2-Bromobutyryl Bromide SM2->Rxn Prod 2-[4-(2-Bromobutanoyl) piperazin-1-yl]pyrimidine Rxn->Prod Main Path Side Side Product: HBr Salt Rxn->Side

Caption: Stoichiometric acylation of 1-PP with 2-bromobutyryl bromide yields the target alpha-bromoamide.[1][2]

Reactivity Profile & Mechanism[1][2][3]

The primary utility of this compound lies in the reactivity of the C-Br bond .[1][2] It functions as a "soft" electrophile, ideal for coupling with secondary amines to form complex ligands.[1][2]

Nucleophilic Substitution ( )

The carbonyl group adjacent to the C-Br bond exerts an electron-withdrawing effect, enhancing the electrophilicity of the


-carbon.[1][2]
  • Mechanism: Direct

    
     displacement.[1][2]
    
  • Nucleophiles: Primary/Secondary amines, Thiols, Phenols.[1][2]

  • Kinetics: Fast in polar aprotic solvents (DMF, CH3CN) with mild heating (40–60°C).[1][2]

  • Stereochemistry: Inversion of configuration occurs at the

    
    -carbon.[1][2] If a racemic starting material is used, the product will be racemic.[1][2]
    
Hydrolytic Stability[1][2]
  • Acidic Conditions: The amide bond is relatively stable to dilute acid, but the pyrimidine ring will protonate.[1][2]

  • Basic Conditions: Susceptible to hydrolysis at the amide bond (cleaving the linker) or elimination of HBr to form the

    
    -unsaturated amide (Michael acceptor).[1][2] Avoid strong bases (NaOH, NaH) unless elimination is desired. [1][2]
    
Visualization: Reactivity Pathways

Reactivity Core 2-[4-(2-Bromobutanoyl) piperazin-1-yl]pyrimidine SubProd Alpha-Amino Amide (Library Generation) Core->SubProd SN2 Displacement (K2CO3, DMF, 60°C) ElimProd Acrylamide Derivative (Elimination Product) Core->ElimProd E2 Elimination (Strong Base) Amine Secondary Amine (H-NR2) Amine->SubProd Base Strong Base (e.g., tBuOK) Base->ElimProd

Caption: Divergent reactivity pathways: Substitution (Green) is the primary synthetic goal; Elimination (Red) is a competing side reaction.[1][2]

Handling, Stability & Safety

Stability[1][2]
  • Thermal: Stable at room temperature for short periods. Long-term storage requires refrigeration (2–8°C).[1][2]

  • Light: Protect from light to prevent radical degradation of the C-Br bond.[1][2]

  • Moisture: Hygroscopic; store under inert gas (Argon/Nitrogen).[1][2]

Safety Profile (Critical)
  • Alkylating Agent: As an

    
    -haloamide, this compound is a potent alkylating agent .[1][2] It can react with nucleophilic residues on proteins (Cysteine, Lysine), posing a risk of skin sensitization and toxicity.[1][2]
    
  • Lachrymator: Analogous compounds (bromoacetyl derivatives) are strong lachrymators.[1][2] Handle strictly in a fume hood.

  • GHS Classification (Predicted):

    • H315: Causes skin irritation.[1][2]

    • H317: May cause an allergic skin reaction.[1][2]

    • H319: Causes serious eye irritation.[1][2]

References

  • Glennon, R. A., et al. (1988).[1][2] 5-HT1A serotonin receptors.[1][2][3][4] Binding characteristics of a series of 1-(2-pyrimidinyl)piperazine derivatives. Journal of Medicinal Chemistry.

  • Lopez-Rodriguez, M. L., et al. (1997).[1][2] Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 3. 1-(2-Pyrimidinyl)piperazine Derivatives. Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 88747, 1-(2-Pyrimidinyl)piperazine.

  • DiMauro, E. F., et al. (2006).[1][2] Alpha-bromoamides as versatile intermediates for the synthesis of piperazine derivatives. Bioorganic & Medicinal Chemistry Letters. (Contextual citation for alpha-bromoamide reactivity).

Sources

Technical Guide: Structure Elucidation of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The compound 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine (hereafter referred to as BBP-1 ) represents a critical class of electrophilic intermediates used in the synthesis of azapirone anxiolytics (e.g., buspirone analogs) and multi-target directed ligands.[1][2]

Unlike simple alkylated derivatives, BBP-1 contains an


-haloamide moiety12
  • Restricted Rotation: The amide bond creates rotamers that complicate NMR interpretation.[1][2]

  • Chirality: The C2-position of the butanoyl chain is a chiral center, rendering the piperazine methylene protons diastereotopic.[1][2]

  • Reactivity: The labile C-Br bond requires non-destructive analysis protocols to prevent hydrolysis or cyclization during testing.[1][2]

This guide provides a rigorous, self-validating workflow for the unambiguous structural elucidation of BBP-1.

Synthetic Pathway & Theoretical Fragmentation

To interpret analytical data accurately, one must understand the origin of the molecule.[1][2] BBP-1 is typically synthesized via the N-acylation of 1-(2-pyrimidinyl)piperazine (1-PP) with 2-bromobutyryl bromide.[1][2]

Reaction Scheme & Logic Flow

SynthesisFlowSM11-(2-Pyrimidinyl)piperazine(Nucleophile)RxnAcylation Reaction(DCM/TEA, 0°C)SM1->RxnSM22-Bromobutyryl Bromide(Electrophile)SM2->RxnProdTarget: BBP-1(C12H17BrN4O)Rxn->ProdMain PathwayImpImpurity Risk:Hydrolysis (Acid)Elimination (Alkene)Rxn->ImpSide Rxn (Moisture/Heat)

Figure 1: Synthetic origin and potential degradation pathways of BBP-1.[1][2]

Analytical Triad: The Elucidation Protocol

The structural proof relies on a "Triad of Evidence": Mass Spectrometry (MS) for elemental composition, Infrared Spectroscopy (IR) for functional group validation, and Nuclear Magnetic Resonance (NMR) for connectivity and stereochemistry.[1][2]

Mass Spectrometry (LC-MS/ESI)

Objective: Confirm molecular formula and the presence of the bromine atom.

  • Method: ESI Positive Mode.[1][2]

  • Key Observation: Bromine naturally exists as isotopes

    
    Br and 
    
    
    Br in a near 1:1 ratio.[1][2]
  • Validation Criteria: The molecular ion must appear as a "doublet" separated by 2 mass units with equal intensity.[1][2]

Ion Speciesm/z (Theoretical)Description
[M+H]

(

Br)
313.06 Monoisotopic peak.[1][2]
[M+H]

(

Br)
315.06 Isotope peak (approx. 98% intensity of base).[1][2]
[M-Br]

233.15 Loss of Br radical (fragmentation).[1][2]
[Pyrimidinyl-Pip]

163.10 Cleavage of amide bond (1-PP fragment).[1][2]

Expert Insight: If you observe a peak at m/z 233 without the bromine doublet, your sample has likely undergone hydrolysis or elimination during ionization.[1][2] Ensure the source temperature is kept below 250°C to prevent thermal degradation.[1][2]

Infrared Spectroscopy (FT-IR)

Objective: Distinguish between N-alkylation (amine) and N-acylation (amide).

  • Critical Band: The presence of a strong Carbonyl (C=O) stretch is the "Go/No-Go" signal for the acylation product.[1][2]

Functional GroupWavenumber (cm⁻¹)Diagnostic Value
Amide C=O 1645 - 1665 Primary Proof. Distinguishes amide from amine precursor.[1][2]
C-N Stretch 1240 - 1260Confirms tertiary amide linkage.[1][2]
Pyrimidine Ring 1580, 1480Characteristic "breathing" modes of the heteroaryl ring.[1][2]
C-H (Aliphatic) 2850 - 2960Butyl chain and piperazine methylene groups.[1][2]

High-Resolution NMR Elucidation (The Core Proof)

This is the most complex aspect of the characterization due to the chiral center at the

12

Structure for Assignment: Pyrimidine-N(1)-(CH2)2-N(4)-C(=O)-CH(Br)-CH2-CH3[1][2]

1H NMR Assignment Strategy (CDCl₃, 400 MHz)

The chiral center at the

diastereotopic1212

Data Summary Table:

PositionProton CountMultiplicityChemical Shift (

ppm)
Assignment Logic
Pyrimidine H-2 ---Quaternary C-N attachment point.[1][2]
Pyrimidine H-4, H-6 2HDoublet (d)8.30 - 8.35Deshielded by adjacent ring nitrogens.[1][2]
Pyrimidine H-5 1HTriplet (t)6.50 - 6.55Shielded position on the ring.[1][2]

-CH (Butanoyl)
1HTriplet/dd4.30 - 4.45Chiral Center. Deshielded by Br and C=O.[1][2]
Piperazine (N-C=O) 4HMultiplet (br)3.60 - 3.90Broadened due to restricted amide rotation.[1][2]
Piperazine (N-Pyr) 4HMultiplet3.40 - 3.60Diastereotopic splitting may be visible.[1][2]

-CH2 (Butanoyl)
2HMultiplet1.95 - 2.15Coupled to chiral

-CH and terminal methyl.[1][2]

-CH3 (Butanoyl)
3HTriplet (t)1.05 - 1.15Terminal methyl group.[1][2]
The "Chiral Influence" Phenomenon[1][2]

Because the molecule has a stereocenter (the C-Br carbon), the "top" and "bottom" faces of the piperazine ring are not equivalent.[1][2]

  • Standard Prediction: Two triplets for piperazine.[1][2]

  • Actual Observation: Complex multiplets.[1][2] The protons on the piperazine ring closer to the chiral center will split differently than those further away.[1][2]

  • Variable Temperature (VT) NMR: If the piperazine signals are extremely broad, running the NMR at 50°C can accelerate the amide bond rotation, sharpening the peaks (though diastereotopicity remains).[1][2]

Structural Confirmation Logic Tree

Use the following Graphviz workflow to validate your experimental data against the proposed structure.

ElucidationLogicStartStart: Purified SampleMS_Check1. LC-MS AnalysisIs M+H 313/315 (1:1)?Start->MS_CheckIR_Check2. FT-IR AnalysisIs C=O present ~1650 cm-1?MS_Check->IR_CheckYesDecision_Fail_MSFAIL: Check for Hydrolysis(Mass 233 or 251)MS_Check->Decision_Fail_MSNoNMR_Arom3. 1H NMR (Aromatic)Pyrimidine signals (2d, 1t)?IR_Check->NMR_AromYesDecision_Fail_IRFAIL: Check for Amine Salt(No Amide Band)IR_Check->Decision_Fail_IRNoNMR_Aliph4. 1H NMR (Aliphatic)Is CH-Br signal (~4.4 ppm) present?NMR_Arom->NMR_AliphYesDecision_PassCONFIRMEDStructure: BBP-1NMR_Aliph->Decision_PassYesDecision_Fail_NMRFAIL: Check for Elimination(Alkene signals 5.0-6.0 ppm)NMR_Aliph->Decision_Fail_NMRNo

Figure 2: Decision tree for validating the BBP-1 structure.

Experimental Protocol (Synthesis & Isolation)

To ensure the guide is actionable, the following is a standardized protocol for generating the sample for analysis.

  • Reagents: Dissolve 1-(2-Pyrimidinyl)piperazine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM).

  • Acylation: Cool to 0°C. Add 2-Bromobutyryl bromide (1.05 eq) dropwise. Note: Exothermic reaction.[1][2]

  • Workup: Stir for 2 hours at room temperature. Wash with water, then saturated NaHCO₃.[1][2]

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Hexane:EtOAc). Caution: The product is an alkyl halide and may degrade on silica if left too long.[1][2]

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 88747, 1-(2-Pyrimidinyl)piperazine. Retrieved from [Link]

  • Zhu, N., et al. (2019).[1][2] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. (Standard text for general NMR/IR interpretation principles).

An In-depth Technical Guide to 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers and professionals in the field of drug development.

Introduction: A Molecule of Interest

2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine is a derivative of 2-(piperazin-1-yl)pyrimidine, a significant pharmacophore found in various biologically active compounds. The core structure combines the pyrimidine ring, a fundamental component of nucleobases, with a piperazine linker, a common motif in medicinal chemistry known for its favorable pharmacokinetic properties. The addition of a 2-bromobutanoyl group introduces a reactive electrophilic center, making this compound a valuable intermediate for further chemical modifications and a potential candidate for covalent inhibition in drug discovery.

The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutics, including antimicrobial, anticancer, and anti-inflammatory agents.[1] Similarly, piperazine derivatives are integral to numerous drugs due to their versatile biological activities.[2][3] The combination of these two moieties in 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine suggests a rich potential for biological activity, warranting a detailed exploration of its chemical properties and synthesis.

Physicochemical Properties

The physicochemical properties of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine can be predicted based on its constituent parts.

PropertyPredicted Value
Molecular Formula C12H17BrN4O
Molecular Weight 313.19 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.
Reactivity The α-bromo amide functionality is a key reactive site, susceptible to nucleophilic substitution.

Synthesis of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine

The synthesis of the title compound is proposed as a two-step process, beginning with the synthesis of the key intermediate, 2-(piperazin-1-yl)pyrimidine, followed by its acylation with 2-bromobutanoyl chloride.

Step 1: Synthesis of 2-(Piperazin-1-yl)pyrimidine (CAS: 20980-22-7)

The synthesis of 2-(piperazin-1-yl)pyrimidine can be achieved via nucleophilic aromatic substitution of a 2-halopyrimidine with piperazine.[4]

Experimental Protocol: Synthesis of 2-(Piperazin-1-yl)pyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (2.5 equivalents) in a suitable solvent such as water or an alcohol (e.g., ethanol).

  • Addition of Base: Add a base, such as potassium carbonate (K2CO3) (1.5 equivalents), to the solution to act as an acid scavenger.

  • Addition of 2-Chloropyrimidine: While stirring, add 2-chloropyrimidine (1 equivalent) portion-wise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like chloroform or ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4), and concentrate it in vacuo. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine

The final step involves the acylation of the secondary amine of the piperazine ring with 2-bromobutanoyl chloride.

Experimental Protocol: Synthesis of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine

  • Reaction Setup: Dissolve 2-(piperazin-1-yl)pyrimidine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution to neutralize the HCl byproduct.

  • Addition of Acylating Agent: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of 2-bromobutanoyl chloride (CAS: 22118-12-3) (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.[5][6][7]

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Diagram of the Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-(Piperazin-1-yl)pyrimidine cluster_step2 Step 2: Acylation 2-Chloropyrimidine 2-Chloropyrimidine Reaction1 Nucleophilic Aromatic Substitution 2-Chloropyrimidine->Reaction1 Piperazine Piperazine Piperazine->Reaction1 Intermediate 2-(Piperazin-1-yl)pyrimidine Reaction1->Intermediate Reaction2 N-Acylation Intermediate->Reaction2 AcylatingAgent 2-Bromobutanoyl chloride AcylatingAgent->Reaction2 FinalProduct 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine Reaction2->FinalProduct

Caption: A two-step synthesis of the target compound.

Characterization and Analytical Profile

The structural elucidation of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine would rely on a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the piperazine ring protons (typically as multiplets), and the protons of the 2-bromobutanoyl group (a triplet for the methyl group, a multiplet for the methylene group, and a multiplet for the methine proton adjacent to the bromine).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons of the pyrimidine ring, the piperazine ring, the carbonyl carbon of the amide, and the carbons of the butanoyl chain.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1640-1680 cm⁻¹. Other characteristic peaks would include C-N stretching and aromatic C-H stretching vibrations.[8]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns, including the isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Potential Applications in Drug Discovery and Chemical Biology

The structural features of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine suggest several potential applications in the fields of drug discovery and chemical biology.

  • Covalent Inhibitors: The α-bromo amide moiety is a known reactive group that can act as a covalent warhead, forming a permanent bond with nucleophilic residues (such as cysteine, serine, or lysine) in the active site of target proteins. This makes the compound a candidate for the development of targeted covalent inhibitors, which can offer increased potency and duration of action.

  • Chemical Probes: The reactive handle can be used to develop chemical probes for activity-based protein profiling (ABPP) to identify novel drug targets.

  • Scaffold for Library Synthesis: This compound can serve as a versatile intermediate for the synthesis of a library of more complex molecules by substituting the bromine atom with various nucleophiles, allowing for the exploration of structure-activity relationships (SAR).[9]

  • Biologically Active Molecules: The pyrimidine-piperazine core is present in many compounds with a range of biological activities, including CNS disorders, cancer, and infectious diseases.[1][10] Therefore, the title compound itself or its derivatives could exhibit interesting pharmacological properties.

Diagram of Key Structural Components and Their Implications

StructuralImplications Pyrimidine Pyrimidine Ring - Aromatic Heterocycle - Pharmacophore - H-bond acceptor Piperazine Piperazine Linker - Improves solubility - Modulates pharmacokinetics - Site for substitution Bromoacyl 2-Bromobutanoyl Group - Electrophilic center - Covalent warhead - Handle for further synthesis TargetMolecule 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine TargetMolecule:f0->Pyrimidine Core Scaffold TargetMolecule:f0->Piperazine Linker Moiety TargetMolecule:f0->Bromoacyl Reactive Moiety

Sources

Technical Guide: Target Elucidation & Profiling of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine

[1]

Executive Summary

2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine (hereafter referred to as 2-BPP ) represents a specialized class of pharmacophore-directed covalent probes .[1] Structurally, it fuses the well-characterized 1-(2-pyrimidinyl)piperazine (1-PP) scaffold—a privileged structure in neuropsychopharmacology—with a reactive

1

This compound functions primarily as an affinity label or covalent fragment designed to map the ligand-binding landscapes of serotonin (5-HT) and adrenergic receptors.[1] Unlike reversible ligands, 2-BPP permanently alkylates nucleophilic residues (predominantly Cysteine) proximal to the binding pocket, allowing for precise target identification via mass spectrometry.[1]

Primary Putative Targets:

  • 5-HT

    
     Receptor:  Orthosteric or allosteric cysteine modification.[1]
    
  • 
    -Adrenergic Receptors:  Antagonist-conformation capture.[1]
    
  • Cytochrome P450 3A4 (CYP3A4): Active site inactivation (mechanism-based).[1]

Chemical Architecture & Mechanism of Action[1]

To understand the target profile, one must deconstruct the molecule into its functional domains.[1] The efficacy of 2-BPP relies on the "Address-Message" concept, where the scaffold provides the address (affinity) and the warhead delivers the message (reactivity).[1]

Structural Deconvolution
DomainChemical MoietyFunction
Recognition Element (Address) 1-(2-Pyrimidinyl)piperazine (1-PP)Dictates non-covalent affinity.[1] 1-PP is the active metabolite of azapirone drugs (e.g., Buspirone, Gepirone) and binds 5-HT

/

-AR.[1]
Linker/Scaffold Piperazine RingProvides rigid spacing and solubility.[1] The tertiary amine often participates in a salt bridge with a conserved Aspartate in GPCRs (e.g., Asp3.32).[1]
Electrophilic Warhead (Message) 2-Bromobutanoyl groupAn

-haloamide.[1] It is a "soft" electrophile that reacts preferentially with "soft" nucleophiles like the thiolate anion of Cysteine .
Reaction Mechanism ( Alkylation)

Upon binding to the target protein's pocket, the 1-PP moiety stabilizes the compound.[1] If a cysteine residue is spatially accessible (within ~3-5 Å) of the warhead, the sulfur atom performs a nucleophilic attack on the

1

Chemical Equation:

1

Putative Biological Targets

The target landscape of 2-BPP is inferred from the pharmacology of its parent scaffold (1-PP) and the reactivity of its warhead.[1]

Primary Target: 5-HT Receptor

The 1-PP scaffold acts as a partial agonist at the 5-HT

1
  • Mechanism: 2-BPP likely occupies the orthosteric binding site.[1]

  • Reactive Residue: Homology modeling suggests Cysteine 3.36 (Cys120 in human 5-HT

    
    ) or extracellular loop cysteines as potential alkylation sites.[1]
    
  • Significance: Covalent modification here would irreversibly lock the receptor, preventing serotonin binding.[1] This is useful for "receptor reserve" studies to determine the fraction of receptors required for maximal signaling.[1]

Secondary Target: -Adrenergic Receptors ( -AR)

1-PP is a potent antagonist of

12
  • Mechanism: 2-BPP acts as an irreversible antagonist.[1]

  • Context: In neuronal tissue, 1-PP accumulation often leads to off-target

    
     blockade. 2-BPP can be used to differentiate between the anxiolytic effects (5-HT
    
    
    mediated) and sedative/cardiovascular effects (
    
    
    mediated) by selectively knocking down available receptors in ex vivo assays.[1]
Metabolic Targets: CYP3A4

Buspirone is extensively metabolized by CYP3A4 to produce 1-PP.[1]

  • Mechanism: As a structural analog, 2-BPP can enter the CYP3A4 active site.[1] The reactive bromide may alkylate the heme porphyrin or proximal active site residues, acting as a "suicide inhibitor" or Mechanism-Based Inactivator (MBI).[1]

Visualization: Target Interaction Pathway[1]

TargetPathwaycluster_PharmacologyRecognition (Non-Covalent)cluster_ReactionConjugation (Covalent)Compound2-BPP ProbeBindingReversible Binding(Kd ~ nM range)Compound->BindingDiffusionReactionNucleophilic Attack(Cysteine Thiol)Binding->ReactionProximity EffectComplexIrreversibleProtein-Ligand ComplexReaction->ComplexS_N2 MechanismTarget15-HT1A Receptor(Agonist/Partial Agonist)Complex->Target1Functional BlockadeTarget2Alpha-2 Adrenergic(Antagonist)Complex->Target2Functional BlockadeTarget3CYP3A4(Metabolic Inactivation)Complex->Target3Enzyme Inactivation

Figure 1: Pharmacological pathway of 2-BPP from binding to covalent modification of putative targets.[1]

Experimental Validation Protocol

To confirm the targets of 2-BPP, a Competitive Activity-Based Protein Profiling (ABPP) workflow is recommended.[1] This protocol validates specificity by using the non-reactive parent molecule (1-PP) to block binding.[1]

Materials Required[1]
  • Probe: 2-BPP (10 µM stock in DMSO).

  • Competitor: 1-(2-Pyrimidinyl)piperazine (1-PP) (100 µM stock).[1]

  • Lysate: HEK293T cells overexpressing 5-HT

    
     or rat brain homogenate.[1]
    
  • Click Reagents: (If 2-BPP is modified with an alkyne handle) or Anti-1-PP Antibody for Western Blotting.[1] Note: Since 2-BPP lacks a bio-orthogonal handle (alkyne/azide), standard validation relies on "Shift Assays" or LC-MS/MS identification of the mass adduct.[1]

Step-by-Step Protocol: Mass Shift Validation
  • Lysate Preparation:

    • Prepare 1 mg/mL protein lysate in PBS (pH 7.4).[1] Avoid DTT/Mercaptoethanol as they will quench the probe.[1]

  • Competition (Control Arm):

    • Pre-incubate lysate with 100 µM 1-PP (Competitor) for 30 mins at RT.[1]

    • This saturates the specific binding sites (5-HT

      
      , 
      
      
      -AR).[1]
  • Labeling:

    • Add 10 µM 2-BPP to both the Control Arm and the Experimental Arm (no competitor).

    • Incubate for 60 mins at 37°C.

  • Digestion:

    • Precipitate proteins (Acetone/Methanol).[1]

    • Re-solubilize and digest with Trypsin (protease).[1]

  • LC-MS/MS Analysis:

    • Analyze peptides using high-resolution mass spectrometry (e.g., Orbitrap).[1]

    • Search Parameters: Set "2-Bromobutanoyl modification" (minus HBr, mass shift approx +85.05 Da) as a variable modification on Cysteine.

Data Interpretation
ObservationInterpretation
Peptide identified with +85 Da shift Successful covalent labeling of a cysteine.
Signal present in Exp, Absent in Control Specific Target. The binding was competition-sensitive (driven by the 1-PP scaffold).[1]
Signal present in both arms Non-Specific Target. The probe reacted due to high intrinsic reactivity, not specific binding.[1]
Visualization: ABPP Workflow

ABPP_Workflowcluster_ExpExperimental Armcluster_CtrlCompetition ControlStartProteome LysateStep1AAdd 2-BPP ProbeStart->Step1AStep1BPre-incubate with 1-PP(Block Specific Sites)Start->Step1BDigestionTrypsin DigestionStep1A->DigestionStep2BAdd 2-BPP ProbeStep1B->Step2BStep2B->DigestionMSLC-MS/MS AnalysisDigestion->MSBioinfoDifferential Analysis(Identify Specific Targets)MS->Bioinfo

Figure 2: Competitive ABPP workflow to distinguish specific targets (5-HT1A) from non-specific alkylation.[1]

Safety & Handling (Critical)

The

1
  • Hazard: Skin and eye irritant; potential sensitizer.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

  • Quenching: Dispose of excess probe by treating with 10% cysteine or glutathione solution to neutralize the electrophile before waste disposal.[1]

References

  • Pharmacology of 1-(2-Pyrimidinyl)piperazine (1-PP)

    • Source: PubChem.[1][3][4][5] (n.d.). Compound Summary for CID 88747: 1-(2-Pyrimidinyl)piperazine.[1][2][6]

    • URL:[Link][1]

  • Covalent Probe Design Principles

    • Source: Singh, J., et al. (2011).[1] The resurgence of covalent drugs. Nature Reviews Drug Discovery.

    • URL:[Link]

  • Activity-Based Protein Profiling (ABPP)

    • Source: Cravatt, B. F., et al. (2008).[1] Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry.

    • URL:[Link][1]

  • Buspirone Metabolism (CYP3A4 Interaction)

    • Source: Zhu, M., et al. (2005).[1] Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes. Drug Metabolism and Disposition.[1]

    • URL:[Link]

2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the journey of a novel chemical entity from the laboratory to a viable therapeutic is paved with rigorous scientific evaluation. Among the most critical of these evaluations are the characterization of a compound's solubility and stability. These fundamental physicochemical properties are paramount, dictating not only the feasibility of formulation but also the ultimate bioavailability, efficacy, and safety of a drug product. This guide provides an in-depth technical framework for the comprehensive analysis of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine, a molecule of interest for its potential pharmacological activities.

The structure of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine is a composite of three key moieties: a pyrimidine ring, a piperazine linker, and a 2-bromobutanoyl group. Each of these components contributes to the overall physicochemical profile of the molecule. The pyrimidine and piperazine rings, containing nitrogen atoms, are basic and can be protonated to form salts, which can significantly influence solubility.[1][2] The 2-bromobutanoyl group introduces a reactive electrophilic center and contributes to the molecule's lipophilicity. Understanding the interplay of these structural features is essential for designing robust experimental protocols and for predicting the compound's behavior under various conditions.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just procedural steps, but also the underlying scientific rationale for each experimental choice. By following the principles and protocols outlined herein, a comprehensive and reliable profile of the solubility and stability of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine can be established, paving the way for its further development.

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[3] For a drug to be absorbed, it must first be in solution at the site of absorption. Therefore, a thorough understanding of the solubility of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine in various aqueous and organic media is a prerequisite for any formulation development program.[4]

Theoretical Considerations

The solubility of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine will be governed by several factors:

  • pKa: The pyrimidine and piperazine moieties contain basic nitrogen atoms. The pKa values associated with these groups will determine the extent of ionization at different pH values. The protonated, ionized form of the molecule is generally more water-soluble than the neutral form.

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The 2-bromobutanoyl group and the hydrocarbon portions of the molecule contribute to its lipophilicity, which will favor solubility in organic solvents over aqueous media.

  • Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy that holds the molecules together in the solid state. The presence of polar functional groups capable of hydrogen bonding can influence both the crystal packing and the interaction with solvents.

Experimental Protocol: Equilibrium Shake-Flask Solubility

The gold-standard method for determining equilibrium solubility is the shake-flask method.[5][6] This protocol is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is specific for the parent compound.

Objective: To determine the equilibrium solubility of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine in various pharmaceutically relevant solvents and aqueous buffers.

Materials:

  • 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine (API)

  • Solvents: Purified Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Propylene Glycol, Dimethyl Sulfoxide (DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation: Add an excess amount of the API to each vial containing a known volume of the respective solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[6]

  • Sample Collection and Preparation: At each time point, carefully withdraw an aliquot from the supernatant. To avoid aspirating solid particles, it is advisable to first centrifuge the vials at high speed.

  • Filtration: Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area of the API to a standard curve prepared with known concentrations of the compound.

  • Equilibrium Confirmation: Equilibrium is confirmed when the measured solubility values from two consecutive time points are within a narrow range (e.g., ± 5%).[6]

Data Presentation: Solubility Data Summary

The quantitative results from the solubility studies should be summarized in a clear and concise table.

Solvent/MediumTemperature (°C)Solubility (mg/mL)
Purified Water25Hypothetical Value
0.1 N HCl (pH ~1.2)25Hypothetical Value
PBS (pH 7.4)25Hypothetical Value
Ethanol25Hypothetical Value
Propylene Glycol25Hypothetical Value
DMSO25Hypothetical Value
Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_analysis Analysis A Add excess API to solvent B Agitate at constant temp. A->B C Sample at 24, 48, 72h B->C D Centrifuge C->D E Filter supernatant (0.45 µm) D->E F Dilute filtrate E->F G HPLC-UV Analysis F->G H Quantify against std. curve G->H

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Part 2: Stability Profiling and Forced Degradation

Stability testing is a crucial component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors.[7] Forced degradation, or stress testing, is undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.[8] This information is vital for developing stability-indicating analytical methods and for understanding the degradation pathways.[9][10]

Theoretical Considerations

The structure of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine suggests several potential routes of degradation:

  • Hydrolysis: The amide bond in the butanoyl group is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 2-(piperazin-1-yl)pyrimidine and 2-bromobutanoic acid. The bromine atom is also a good leaving group and could undergo hydrolysis to form a hydroxyl group.

  • Oxidation: The nitrogen atoms in the pyrimidine and piperazine rings, as well as any benzylic positions if present in analogues, could be susceptible to oxidation, potentially leading to N-oxide formation or ring opening.[11]

  • Photolysis: Aromatic systems like pyrimidine can absorb UV radiation, which may lead to photolytic degradation.

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

Experimental Protocol: Forced Degradation Studies

These studies are designed to generate a degradation level of 5-20% to ensure that the degradation products can be adequately detected and characterized without completely consuming the parent drug.[8]

Objective: To investigate the degradation of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine under various stress conditions.

Materials:

  • API solution (e.g., 1 mg/mL in a suitable solvent)

  • 0.1 N and 1 N HCl

  • 0.1 N and 1 N NaOH

  • 3% and 30% Hydrogen Peroxide (H₂O₂)

  • Forced-air oven

  • Photostability chamber with controlled UV and visible light sources

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Mix the API solution with an equal volume of HCl (start with 0.1 N). Store at room temperature or elevated temperature (e.g., 60°C) and sample at various time points (e.g., 2, 6, 24 hours). If no degradation is observed, repeat with 1 N HCl. Neutralize samples with an equivalent amount of base before analysis.

  • Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use NaOH instead of HCl. Neutralize samples with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Mix the API solution with an equal volume of H₂O₂ (start with 3%). Store at room temperature and protect from light. Sample at various time points. If no degradation is seen, repeat with 30% H₂O₂.[11]

  • Thermal Degradation: Store the solid API in a forced-air oven at an elevated temperature (e.g., 70°C). Sample at various time points and prepare solutions for analysis.

  • Photolytic Degradation: Expose the API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

Analysis:

  • All samples, including controls, are analyzed using a validated stability-indicating HPLC method.

  • The chromatograms are examined for new peaks (degradation products) and a decrease in the peak area of the parent API.

  • Peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure it is spectrally homogeneous.

Data Presentation: Forced Degradation Summary
Stress ConditionReagent/ConditionTimeTemperature (°C)% DegradationNo. of Degradants
Acid Hydrolysis0.1 N HCl24 h60HypotheticalHypothetical
Base Hydrolysis0.1 N NaOH6 hRTHypotheticalHypothetical
Oxidation3% H₂O₂24 hRTHypotheticalHypothetical
ThermalDry Heat48 h70HypotheticalHypothetical
PhotolyticICH Q1B--HypotheticalHypothetical
Visualization: Forced Degradation Workflow and Potential Pathways

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare API solution (1 mg/mL) B Acid (HCl) A->B C Base (NaOH) A->C D Oxidation (H2O2) A->D E Thermal (Heat) A->E F Photolytic (Light) A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Analyze by Stability-Indicating HPLC H->I J Assess Degradation & Peak Purity I->J

Caption: Workflow for Forced Degradation Studies.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine (Parent Compound) Deg1 2-(Piperazin-1-yl)pyrimidine Parent->Deg1 Amide Hydrolysis (Acid/Base) Deg3 N-Oxide Derivatives Parent->Deg3 Oxidation (H2O2) Deg2 2-Bromobutanoic Acid

Caption: Potential Degradation Pathways of the Target Compound.

Conclusion

The comprehensive characterization of the solubility and stability of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine is an indispensable step in its journey as a potential drug candidate. The methodologies detailed in this guide provide a robust framework for obtaining high-quality, reliable data that will inform critical decisions in the drug development process. By understanding the molecule's behavior in different environments and its susceptibility to degradation, scientists can develop stable and effective formulations, establish appropriate storage conditions, and ensure the safety and quality of the final drug product. The integration of theoretical knowledge with rigorous experimental protocols, as outlined here, represents a cornerstone of modern pharmaceutical science.

References

  • Verma, S., et al. (2012). As cited in "Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics". SciSpace. Available at: [Link]

  • Lagoja, I. M. (2005). As cited in "Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics". Science Alert. Available at: [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidine. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (2020). SYNTHESIS, CHARACTERIZATION PYRIMIDINE. ResearchGate. Available at: [Link]

  • ACS Publications. (2021). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Available at: [Link]

  • JETIR. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org. Available at: [Link]

  • ScienceDirect. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control. Available at: [Link]

  • PubMed Central. (2021). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. National Center for Biotechnology Information. Available at: [Link]

  • PubMed Central. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2018). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1][12]benzoxazine and Evaluation of Their Antiviral Activity. MDPI. Available at: [Link]

  • PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available at: [Link]

  • JIDPTS. (n.d.). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF A NOVEL CLASS OF 2-AMINO PYRIMIDINE DERIVATIVES. Journal for Innovative Development in Pharmacy and Science. Available at: [Link]

  • MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available at: [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • IOSRPHR. (2016). Stability Indicating Analytical Method Development, Validation, Method Transfer and Impurity Profile (Related Substances) Of 2,4-Dihydroxy-5-Fluoropyrimidine By Liquid Chromatography. IOSR Journal of Pharmacy. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Der Pharma Chemica. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • World Health Organization. (2015). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 992. Available at: [Link]

  • ResearchGate. (2014). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]

  • Chromatography Online. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • YouTube. (2023). Forced degradation study in pharmaceutical industry l Stress testing in Pharma company. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Pyrimidinyl piperazine. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. Available at: [Link]

  • PubMed Central. (2023). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[12][13]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Available at: [Link]

  • ResearchGate. (2005). Synthesis and characterization of new 4-(substituted pyrimidin-2-yl)-1- (substituted benzenesulfonyl)semicarbazides. ResearchGate. Available at: [Link]

  • PubMed. (2019). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. National Center for Biotechnology Information. Available at: [Link]

  • PubMed Central. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. National Center for Biotechnology Information. Available at: [Link]

Sources

Methodological & Application

Using 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the technical workflow for utilizing 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine in cell-based assays.

This compound is a Covalent Electrophilic Fragment . It combines a "privileged scaffold" (1-(2-pyrimidinyl)piperazine, known for binding GPCRs and kinases) with a reactive "warhead" (α-bromobutanoyl amide). It is primarily used in Covalent Fragment-Based Drug Discovery (FBDD) to map ligandable cysteine residues or as a chemical probe to interrogate target engagement kinetics.

Compound: 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine Classification: Electrophilic Covalent Probe / Reactive Fragment Primary Application: Cysteine Reactivity Profiling & Irreversible Inhibition Assays

Introduction & Mechanism of Action

Chemical Logic

This molecule functions as a "seek-and-destroy" probe.

  • The Scaffold (Seek): The 1-(2-pyrimidinyl)piperazine moiety acts as the recognition element. This scaffold is a well-characterized pharmacophore found in anxiolytics (e.g., Buspirone) and kinase inhibitors, providing initial non-covalent affinity (

    
    ) to targets like 5-HT receptors or specific kinases.
    
  • The Warhead (Destroy): The 2-bromobutanoyl group is an

    
    -haloamide electrophile. Upon binding, it positions the 
    
    
    
    -carbon near a nucleophilic residue (typically Cysteine) on the target protein, facilitating a covalent bond formation via nucleophilic substitution (
    
    
    ).
Reaction Mechanism

The reaction is irreversible. The target protein's cysteine thiolate attacks the


-carbon, displacing the bromide ion. This transforms a transient drug-target complex into a permanent covalent conjugate.

ReactionMechanism Compound 2-[4-(2-Bromobutanoyl) piperazin-1-yl]pyrimidine Complex Non-Covalent Complex (Reversible Binding) Compound->Complex Affinity (Ki) Target Protein Target (Cysteine Thiolate -SH) Target->Complex Conjugate Covalent Protein-Ligand Adduct (Irreversible) Complex->Conjugate Alkylation (kinact) SN2 Reaction

Figure 1: Mechanism of covalent inactivation. The compound first binds reversibly (


) before the electrophilic warhead reacts (

) with the target cysteine.

Preparation & Handling

Critical Safety Note: As an alkylating agent, this compound is potentially mutagenic. Handle with extreme care in a fume hood.

Solubilization
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (99.9%).

  • Solubility Limit: Typically ~50–100 mM in DMSO.

  • Stability: The

    
    -bromoamide is susceptible to hydrolysis in aqueous buffers and photolysis.
    
    • Storage: Store powder at -20°C. Store DMSO stocks at -80°C.

    • Usage: Prepare fresh dilutions in aqueous media immediately before dosing. Do not store aqueous solutions.

Formulation Table
ComponentConcentrationPurposeNote
Stock Solution 10 mM in DMSOLong-term storageAliquot to avoid freeze-thaw cycles.
Working Solution 100 µM in MediaCell dosingPrepare <15 mins before use. Keep DMSO <0.5%.
Vehicle Control 0.5% DMSONegative controlMust match the % DMSO in the treated wells.

Protocol 1: Determining the Non-Toxic Window

Before assessing specific activity, you must define the concentration range where the compound does not cause non-specific cell death due to proteome-wide alkylation.

Experimental Design
  • Assay Type: Cell Viability (e.g., CellTiter-Glo or MTT).

  • Duration: 24 to 48 hours.

  • Dose Range: 0.1 µM to 100 µM (8-point dose-response).

Step-by-Step Workflow
  • Seeding: Seed cells (e.g., HEK293 or target-expressing line) at 5,000 cells/well in 96-well plates. Incubate overnight.

  • Dosing:

    • Prepare 200x stocks in DMSO.

    • Dilute 1:200 into pre-warmed culture media to generate 1x dosing solutions.

    • Replace media in wells with 100 µL of dosing solution.

  • Incubation: Incubate at 37°C / 5% CO₂ for 24 hours.

  • Readout: Add viability reagent, shake for 10 mins, and read luminescence/absorbance.

  • Analysis: Plot % Viability vs. Log[Concentration].

    • Criteria: Select the highest concentration with >90% viability (typically <10 µM for reactive fragments) for subsequent functional assays.

Protocol 2: Validation of Irreversible Binding (Washout Assay)

This is the "Gold Standard" assay to distinguish covalent inhibitors from reversible ones. If the compound binds covalently, its inhibitory effect should persist even after the free compound is washed away.

Experimental Design
  • Readout: Functional output of the target (e.g., phosphorylation status, calcium flux, or downstream reporter).

  • Groups:

    • Group A (Continuous): Compound present throughout assay.[1]

    • Group B (Washout): Compound incubated for 1 hour, then washed 3x with PBS, followed by media replacement.

    • Group C (Reversible Control): A known non-covalent inhibitor treated exactly like Group B (should lose activity).

Step-by-Step Workflow
  • Pulse: Treat cells with

    
     of the compound for 1–4 hours.
    
  • Wash:

    • Aspirate media.[2]

    • Wash 3x with large volume (200 µL) of warm PBS to remove unbound compound.

    • Add fresh media (compound-free).

  • Recovery: Incubate for 1–24 hours (depending on protein turnover rate).

  • Stimulation & Lysis: Stimulate the pathway (if necessary) and lyse cells.

  • Analysis: Measure target activity.

    • Result: If Group B (Washout) shows inhibition comparable to Group A (Continuous), the binding is Covalent/Irreversible .

Protocol 3: Target Engagement via Competitive ABPP

Since this compound lacks a "click" handle (alkyne/azide), use a Competitive Activity-Based Protein Profiling (ABPP) workflow. You will use a broad-spectrum cysteine-reactive probe (e.g., IA-Rhodamine or an Iodoacetamide-Alkyne) to label available cysteines. If your compound binds the target, it will block the probe's binding.

Workflow Diagram

ABPP_Workflow cluster_logic Logic Step1 1. Live Cell / Lysate Treatment (Dose with Test Compound) Step2 2. Probe Labeling (Add Broad-Spectrum Cys-Probe) Step1->Step2 Incubate 1 hr (Block Target Cys) Step3 3. Analysis (Gel Electrophoresis or Mass Spec) Step2->Step3 Detect Fluorescence or Mass Shift Result1 Band Disappears Result2 Target Engaged Result1->Result2

Figure 2: Competitive ABPP workflow. Pre-incubation with the test compound prevents subsequent labeling by the fluorescent probe.

Step-by-Step Protocol
  • Preparation: Harvest cells and prepare proteome lysate (1 mg/mL) in PBS. (Can also be done in live cells).

  • Competition:

    • Aliquot lysate into tubes.

    • Add Test Compound (e.g., 1, 10, 50 µM).

    • Incubate 1 hour at Room Temp (RT).

  • Labeling:

    • Add IA-Rhodamine (Cysteine-reactive fluorescent probe) at 1 µM final concentration.

    • Incubate 30 mins at RT in the dark.

  • Quench: Add SDS-PAGE loading buffer and boil for 5 mins.

  • Resolution: Run on SDS-PAGE gel.

  • Imaging: Scan gel for fluorescence.

    • Analysis: Look for specific bands that fade as the concentration of your test compound increases. These bands represent proteins (targets) covalently modified by your compound.

Data Analysis: Calculating

For covalent inhibitors,


 is time-dependent and therefore an unreliable metric. The definitive potency metric is the ratio of the inactivation rate (

) to the binding constant (

).
  • Metric:

    
     (
    
    
    
    )
  • Method: Perform the assay at multiple time points (e.g., 15 min, 30 min, 1 hr, 2 hr) and multiple concentrations.

  • Calculation:

    • Determine

      
       (observed rate of inactivation) for each concentration.
      
    • Plot

      
       vs. [Concentration].
      
    • Fit to the hyperbolic equation:

      
      
      

References

  • Singh, J., et al. "The resurgence of covalent drugs."[3] Nature Reviews Drug Discovery, 10, 307–317 (2011). Link

  • Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968 (2019). Link

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574 (2016). Link

  • Åberg, P., et al. "Covalent fragment screening using mass spectrometry." Chemical Society Reviews, 51, 933-953 (2022). Link

Sources

Application Notes and Protocols for Kinase Activity Assays with 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Probe for Kinase Covalent Inhibition

The landscape of kinase drug discovery is increasingly focused on the development of highly specific and potent inhibitors. Within this pursuit, covalent inhibitors have emerged as a powerful modality, offering the potential for prolonged duration of action and enhanced therapeutic efficacy.[1] This document provides detailed application notes and protocols for the characterization of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine , a putative covalent kinase inhibitor.

The core structure of this compound features a pyrimidine ring linked to a piperazine moiety, a scaffold known for its presence in a multitude of biologically active molecules.[2][3][4] The pyrimidine-piperazine framework has been explored for various therapeutic targets, including kinases, demonstrating its versatility as a privileged structure in medicinal chemistry.[5][6] The key feature of the title compound is the 2-bromobutanoyl group, which contains an electrophilic center poised to react with nucleophilic residues in a protein target, suggesting a covalent mechanism of action.[7]

These application notes are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide to elucidating the kinase inhibitory activity of this compound. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step.

Proposed Mechanism of Action: Covalent Modification of Kinase Active Site

We hypothesize that 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine acts as a covalent irreversible inhibitor. This mechanism involves an initial non-covalent binding to the kinase active site, driven by interactions with the pyrimidine-piperazine core. This is followed by the formation of a permanent covalent bond between the electrophilic bromobutanoyl "warhead" and a nucleophilic amino acid residue (typically cysteine) within the kinase's ATP-binding pocket.[8][9] This covalent modification leads to the irreversible inactivation of the enzyme.

Covalent Inhibition Mechanism cluster_0 Kinase Active Site K_free Kinase (Free) K_bound Kinase-Inhibitor Complex (Reversible) K_covalent Kinase-Inhibitor Adduct (Irreversible) K_bound->K_covalent k_inact Inhibitor 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine K_bound->Inhibitor k_off Inhibitor->K_bound k_on

Figure 1: Proposed mechanism of covalent inhibition by 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine.

Experimental Principles: Characterizing a Covalent Kinase Inhibitor

Standard kinase assays measure the transfer of a phosphate group from ATP to a substrate.[10] However, for covalent inhibitors, it is crucial to assess not only the potency (IC50) but also the time-dependency of inhibition and the irreversible nature of the interaction. The following protocols are tailored to provide a comprehensive characterization of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine.

Protocol 1: Luminescence-Based ATP Depletion Assay for IC50 Determination

This assay is a robust, high-throughput method to determine the concentration at which the compound inhibits 50% of the kinase activity (IC50). It measures the amount of ATP remaining after the kinase reaction; a lower kinase activity results in more ATP remaining, leading to a higher luminescent signal.[11][12][13]

Materials
  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Kinase buffer (specific to the kinase of interest)

  • ATP

  • White, opaque 96- or 384-well plates

  • Luminometer

Experimental Workflow

Luminescence Assay Workflow start Start add_inhibitor Add serial dilutions of inhibitor to wells start->add_inhibitor add_kinase Add kinase and substrate mixture add_inhibitor->add_kinase pre_incubate Pre-incubate to allow inhibitor binding add_kinase->pre_incubate initiate_reaction Initiate reaction with ATP pre_incubate->initiate_reaction incubate Incubate at optimal temperature initiate_reaction->incubate add_detection_reagent Add Kinase-Glo® reagent incubate->add_detection_reagent read_luminescence Read luminescence add_detection_reagent->read_luminescence end End read_luminescence->end

Figure 2: Workflow for the luminescence-based kinase assay.

Step-by-Step Protocol
  • Compound Preparation: Prepare a serial dilution of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine in an appropriate solvent (e.g., DMSO).

  • Assay Plate Preparation: Add the diluted compound to the wells of a white, opaque microplate. Include controls for no inhibitor (100% activity) and no kinase (0% activity).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and kinase buffer.

    • Add the master mix to each well.

    • Pre-incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding. This pre-incubation time is critical for covalent inhibitors.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.[14]

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add the Kinase-Glo® reagent to each well in a 1:1 volume ratio to the kinase reaction.[12]

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the controls.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended Concentration/TimeRationale
ATP Concentration At or near KmEnsures sensitivity to ATP-competitive inhibitors.
Pre-incubation Time 30-60 minutesAllows for the time-dependent covalent bond formation.
Kinase Concentration Titrate for 10-30% ATP consumptionProvides a linear assay window.
Substrate Concentration At or above KmEnsures the reaction is not substrate-limited.

Protocol 2: Fluorescence Polarization (FP) Assay for Binding Affinity

An FP assay can be used to measure the binding of the inhibitor to the kinase, which is the first step in the covalent inhibition mechanism.[15][16] This method is particularly useful for distinguishing between initial binding affinity and the rate of covalent modification. The assay relies on the change in the polarization of fluorescent light when a small fluorescently labeled tracer molecule binds to a larger protein.[17][18]

Materials
  • Kinase of interest

  • Fluorescently labeled tracer that binds to the kinase active site

  • 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine

  • FP buffer

  • Black, non-binding surface microplates

  • Plate reader with FP capabilities

Step-by-Step Protocol
  • Reagent Preparation: Prepare solutions of the kinase, fluorescent tracer, and a serial dilution of the inhibitor in FP buffer.

  • Assay Setup:

    • Add the kinase and fluorescent tracer to the wells of a black microplate.

    • Add the serially diluted inhibitor. Include controls for no inhibitor (maximum polarization) and no kinase (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units.

    • Plot the mP values against the logarithm of the inhibitor concentration.

    • Fit the data to determine the IC50, which can be converted to a binding affinity constant (Ki).

Protocol 3: Radiometric Kinase Assay for Direct Activity Measurement

The radiometric assay is considered the "gold standard" for kinase activity measurement due to its direct detection of phosphate incorporation into the substrate.[14][19][20][21] It utilizes [γ-32P]ATP as a phosphate donor.[22][23]

Materials
  • Kinase of interest

  • Substrate (peptide or protein)

  • 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine

  • [γ-32P]ATP

  • Kinase reaction buffer

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter or phosphorimager

Step-by-Step Protocol
  • Reaction Setup:

    • Prepare a reaction mix containing the kinase, substrate, and kinase buffer.

    • Add serially diluted inhibitor and pre-incubate.

    • Initiate the reaction by adding a mix of cold ATP and [γ-32P]ATP.

  • Reaction Termination: After incubation, stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with a wash buffer to remove unincorporated [γ-32P]ATP.

  • Detection:

    • Dry the phosphocellulose paper.

    • Quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.[21]

  • Data Analysis:

    • Determine the amount of phosphate incorporated into the substrate.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50.

Troubleshooting Common Issues in Kinase Assays

IssuePotential Cause(s)Suggested Solution(s)
High Variability Pipetting errors, improper mixing, edge effects in the plate.Calibrate pipettes, ensure thorough mixing, avoid using outer wells of the plate.[24]
Low Signal-to-Background Inactive enzyme, suboptimal reagent concentrations.Use a fresh batch of enzyme, optimize enzyme, substrate, and ATP concentrations.
Compound Interference The inhibitor may quench fluorescence/luminescence or be insoluble.Run a control without the kinase to check for interference. Test compound solubility in the assay buffer.

Conclusion

The protocols outlined in this document provide a robust framework for the characterization of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine as a potential covalent kinase inhibitor. By employing a combination of luminescence, fluorescence polarization, and radiometric assays, researchers can obtain a comprehensive understanding of its mechanism of action, potency, and binding kinetics. Careful experimental design and data analysis are paramount to achieving reliable and reproducible results in the pursuit of novel kinase-targeted therapeutics.

References

  • Benchchem. 2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine | 87789-48-8.

  • Ranganatha, L. V. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. ResearchGate.

  • Benchchem. Technical Support Center: Troubleshooting BTO-1 in Kinase Assays.

  • MDPI. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.

  • Cayman Chemical. 2-(1-Piperazinyl)pyrimidine.

  • PharmaTutor. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW.

  • Massive Bio. (2026). Protein Kinase Inhibitor.

  • ResearchGate. Covalent Kinase Inhibitors: An Overview.

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?

  • BMG LABTECH. (2020). Kinase assays.

  • Promega. (2005). Choosing the Best Kinase Assay to Meet Your Research Needs.

  • Cayman Chemical. Methods for Detecting Kinase Activity.

  • YouTube. (2024). Mechanism of Action for Covalent and Non-Covalent BTKi.

  • AAT Bioquest. (2023). What are the common methods available to detect kinase activities?

  • National Institutes of Health. (2020). Advances in reversible covalent kinase inhibitors.

  • PubMed. (2006). Assay of protein kinases using radiolabeled ATP: a protocol.

  • Echelon Biosciences. PI3-Kinase Activity Fluorescence Polarization Assay.

  • Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.

  • Wiley Online Library. (2025). Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib.

  • PubMed. (2019). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3.

  • National Institutes of Health. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.

  • PubMed. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1.

  • National Institutes of Health. (2018). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors.

  • Revvity. Phosphorus-32 Cell Labeling Assays.

  • Frontiers. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors.

  • BMG LABTECH. Fluorescence Polarization Detection.

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.

  • Lab Manager. Lab Standard Operating Procedure Template: Kinase Assay with P-32.

  • BPS Bioscience. Fluorescence Polarization Assay Kits.

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review.

  • Patient Power. (2024). Covalent BTK Inhibitors: Which One is Best, and When Can I Switch?

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats.

  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design.

  • National Institutes of Health. (2012). A high-throughput radiometric kinase assay.

  • PLOS One. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function.

  • National Institutes of Health. (2021). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor.

  • PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

  • PubMed. (2022). SOHO State of the Art Updates and Next Questions | Covalent Bruton's Tyrosine Kinase Inhibitors in Chronic Lymphocytic Leukemia.

Sources

LC-MS/MS methods for detecting 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine adducts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution LC-MS/MS Characterization of Covalent Adducts Formed by 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine

Introduction & Chemical Context

The compound 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine represents a classic electrophilic scaffold used in Covalent Fragment-Based Drug Discovery (FBDD).[1] Structurally, it consists of a pyrimidinyl-piperazine recognition element coupled to a 2-bromobutanoyl warhead .[1]

This warhead contains an ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-haloacyl moiety, a potent electrophile that reacts primarily with nucleophilic cysteine residues on target proteins via an 

mechanism. The resulting covalent modification is stable, irreversible, and amenable to detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Analytical Challenge: Detecting these adducts requires differentiating the specific mass shift imparted by the probe from background noise and non-specific alkylation. Furthermore, the protocol must prevent "scrambling" (artificial adduct formation) during sample preparation.

Mechanism of Action: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">



Experimental Workflow

The following workflow ensures the integrity of the covalent bond while maximizing peptide recovery for MS analysis.

G Incubation 1. Incubation Target Protein + Probe (pH 7.4, 1-4 hrs) Quench 2. Quench & Denature Add Excess DTT or Acid Urea/Guanidine HCl Incubation->Quench Stop Reaction Alkylation 3. Differential Alkylation Block free Cys with IAM (Prevents artifacts) Quench->Alkylation Cap Unreacted Cys Digestion 4. Proteolytic Digestion Trypsin/Lys-C (Overnight, 37°C) Alkylation->Digestion Generate Peptides Desalting 5. Peptide Cleanup C18 SPE / ZipTip Digestion->Desalting Remove Salts LCMS 6. LC-MS/MS Analysis DDA or Targeted MRM Desalting->LCMS Inject

Figure 1: Optimized Chemoproteomic Workflow. Note the critical "Differential Alkylation" step to distinguish probe-modified cysteines from unmodified ones.

Detailed Protocols

Protocol A: In Vitro Labeling and Sample Preparation

Reagents:

  • Probe Stock: 100 mM in DMSO.

  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.

  • Quench/Reducing Agent: Dithiothreitol (DTT).[1]

  • Secondary Alkylating Agent: Iodoacetamide (IAM) or N-Ethylmaleimide (NEM).[1]

Step-by-Step:

  • Incubation: Incubate the target protein (10 µM) with the probe (50–100 µM, 5-10x excess) in Buffer for 1–4 hours at room temperature.

    • Expert Insight: Do not include DTT or mercaptoethanol in this step; they will scavenge the probe before it reacts with the protein.

  • Quench: Add DTT to a final concentration of 10 mM. This scavenges remaining probe and reduces disulfide bonds to prepare for unfolding.[1]

  • Denaturation: Add solid Urea to a final concentration of 8 M. Incubate at 37°C for 30 minutes.

  • Differential Alkylation (Critical): Add Iodoacetamide (IAM) to 20 mM (final). Incubate 30 minutes in the dark.

    • Logic: Probe-modified cysteines are already "capped" by the warhead.[1] IAM will only label cysteines that did not react with the probe. This creates a mass difference allowing you to map the binding site.[2]

  • Digestion: Dilute sample with 50 mM Ammonium Bicarbonate to reduce Urea < 1 M. Add Trypsin (1:50 enzyme:protein ratio). Digest overnight at 37°C.

  • Cleanup: Desalt using C18 spin columns (e.g., Pierce™ or Waters Sep-Pak).[1] Dry peptides in a vacuum centrifuge.

Protocol B: LC-MS/MS Acquisition Parameters

Instrumentation: Thermo Q-Exactive, Orbitrap Exploris, or Sciex TripleTOF.[1]

LC Parameters (Nano-LC):

  • Column: C18 Reverse Phase (75 µm ID x 15 cm, 1.9 µm particle).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 35% B over 60 minutes (standard proteomic gradient).

MS Parameters (Data Dependent Acquisition - DDA):

  • Resolution: 60,000 (Full MS) / 15,000 (MS2).[1]

  • Fragmentation: HCD (Higher-energy Collisional Dissociation).[1]

  • Normalized Collision Energy (NCE): 27–30%.[1]

  • Dynamic Exclusion: 30 seconds (prevents re-sampling abundant ions).[1]

Data Analysis & Mass Shift Calculation

To identify the adduct, you must configure your search engine (MaxQuant, Proteome Discoverer, or Mascot) with the correct Variable Modification .

Calculating the Monoisotopic Mass Shift

The probe structure is 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine .[1]

  • Formula (Intact Probe): ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    
    
  • Leaving Group: Bromide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )
    
  • Mechanism: The protein thiol (

    
    ) attacks the alpha-carbon, displacing 
    
    
    
    . The proton (
    
    
    ) from the thiol is lost to solvent/base.
  • Net Addition to Protein:

    
    .
    
    • Note: Most software calculates modification on the residue. Since the residue is defined as ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      , the thiol H is usually considered part of the residue mass in databases. Therefore, we calculate the mass of the group added to the Sulfur.
      

Modification Formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 (The bromine is gone).
ElementCountMass Contribution (Monoisotopic)
Carbon12

Hydrogen17

Nitrogen4

Oxygen1

Total Shift 233.1403 Da

Search Engine Configuration:

  • Variable Modification: +233.1403 Da (Custom Name: "Pyrim-Pip-Butanoyl").[1]

  • Residues: Cysteine (C), potentially Lysine (K) or Histidine (H) if pH > 8.0.[1]

  • Fixed Modification: Carbamidomethyl (+57.021 Da) on Cysteine (for unreacted sites).[1]

Fragmentation Behavior & Diagnostic Ions[3]

Confirmation of the adduct often relies on observing specific "reporter ions" in the MS2 spectrum, generated by the fragmentation of the probe itself.

Fragmentation cluster_0 Diagnostic Reporter Ions (Low m/z) Precursor Peptide-Adduct Precursor Ion Rep1 m/z ~165.11 (Pyrimidinyl-Piperazine) Precursor->Rep1 Amide Bond Cleavage Rep2 m/z ~122.07 (Pyrimidinyl-NH-CH2+) Precursor->Rep2 Piperazine Ring Fragmentation PeptideFrag b/y Ion Series (Peptide Backbone) Precursor->PeptideFrag Backbone Fragmentation

Figure 2: MS2 Fragmentation Logic.[1] The presence of the m/z 165.11 ion (protonated 1-(2-pyrimidinyl)piperazine) is a strong diagnostic marker for peptides modified by this probe.[1]

Key Diagnostic Ion: The amide bond linking the piperazine to the butanoyl chain is labile under HCD.

  • Structure: 1-(2-pyrimidinyl)piperazine cation (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
  • Theoretical m/z: 165.1135.

  • Utility: Use this ion in "Precursor Ion Scanning" or as a confirmation peak in DDA spectra to validate that a modified peptide truly contains the probe.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems."[1] Nature, 534(7608), 570-574.[1] Link[1]

  • Erlanson, D. A., et al. (2004). "Site-directed ligand discovery."[1] Proceedings of the National Academy of Sciences, 101(35), 12855-12860.[1] Link[1]

  • Liu, Q., et al. (2013). "Developing irreversible inhibitors of the protein kinase cysteinome." Chemistry & Biology, 20(2), 146-159.[1] Link

  • Chalkley, R. J., & Burlingame, A. L. (2001). "Identification of GlcNAc-modification sites in proteins by mass spectrometry."[1] Molecular & Cellular Proteomics, Protocol regarding diagnostic ions for modifications. Link

  • PubChem Compound Summary. "1-(2-Pyrimidinyl)piperazine" (Core scaffold structure verification). Link

Sources

Application Note: Pyrimidine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Privilege

In medicinal chemistry, the pyrimidine heterocycle is designated as a "privileged scaffold."[1] Its ubiquity in biological systems (Cytosine, Thymine, Uracil) makes it the ideal "Trojan Horse" for two distinct therapeutic modalities:

  • Antimetabolites: Mimicking endogenous nucleosides to hijack DNA/RNA synthesis (e.g., 5-Fluorouracil, Gemcitabine).

  • Small Molecule Inhibitors: Serving as the ATP-mimetic hinge-binding core in kinase inhibitors (e.g., Ibrutinib, Palbociclib).

This guide provides a rigorous framework for evaluating novel pyrimidine derivatives, moving from phenotypic screening to mechanistic validation.

Mechanistic Profiling: Defining the Mode of Action (MoA)

Before selecting an assay, researchers must hypothesize the derivative's subclass. The experimental design diverges significantly between antimetabolites and kinase inhibitors.

The Dual-Pathway Model

The following logic map delineates the causality between the pyrimidine structural motif and its downstream cellular effects.

Pyrimidine_MOA Scaffold Pyrimidine Derivative AntiMet Antimetabolite (Nucleoside Analog) Scaffold->AntiMet Ribose/Deoxyribose Substitution Kinase Kinase Inhibitor (ATP Competitor) Scaffold->Kinase Bulky Aromatic Substitution TS Target: Thymidylate Synthase (e.g., 5-FU) AntiMet->TS Covalent Complex DNA_Inc DNA Incorporation (Chain Termination) AntiMet->DNA_Inc Triphosphorylation S_Phase S-Phase Arrest TS->S_Phase DNA_Inc->S_Phase EGFR Target: EGFR/CDK (Hinge Binding) Kinase->EGFR Signal Blockade of Proliferation Signals EGFR->Signal G1_Phase G1/S Checkpoint Arrest Signal->G1_Phase

Figure 1: Divergent mechanistic pathways of pyrimidine derivatives. Antimetabolites typically induce S-phase arrest, while kinase inhibitors often trigger G1 arrest.

Protocol Module A: High-Throughput Cytotoxicity Screening

Method: MTT/MTS Colorimetric Assay Purpose: To determine the IC50 (half-maximal inhibitory concentration) of the derivative.

Scientific Rationale

While simple, the MTT assay is prone to artifacts. Pyrimidine derivatives often alter mitochondrial dehydrogenase activity (the enzyme converting MTT to formazan) before actual cell death occurs. Therefore, seeding density optimization is the critical control point to ensure the signal remains within the linear dynamic range.

Step-by-Step Protocol

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

  • Solubilization Buffer: DMSO or SDS-HCl.

Workflow:

  • Optimization Step: Seed cells (e.g., A549, HCT-116) at densities of 2,000, 4,000, and 8,000 cells/well in a 96-well plate. Incubate for 72h. Select the density that yields ~80% confluency in untreated controls.

  • Seeding: Plate optimal cell number in 100 µL media. Allow attachment (overnight).

  • Treatment: Add 100 µL of 2x drug concentration.

    • Critical: Final DMSO concentration must be <0.5% to prevent solvent toxicity.

    • Design: Include a Positive Control (e.g., 5-FU or Gemcitabine) and a Solvent Control.

  • Incubation: 72 hours (standard for antimetabolites to allow multiple cell cycles).

  • Development: Add 20 µL MTT reagent. Incubate 3–4 hours at 37°C.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake for 15 min.

  • Read: Absorbance at 570 nm (reference 630 nm).

Data Interpretation & Troubleshooting
ObservationPotential CauseCorrective Action
High Background Phenol red interference or protein precipitationUse phenol-red free media; Use SDS-HCl solubilization instead of DMSO.
Non-Sigmoidal Curve Drug precipitationCheck compound solubility in media. Pyrimidines with extensive aromatic rings may precipitate >10 µM.
Edge Effect Evaporation in outer wellsFill peripheral wells with PBS; do not use them for data.

Protocol Module B: Cell Cycle Analysis (Flow Cytometry)

Method: Propidium Iodide (PI) Staining Purpose: To distinguish between G1 arrest (Kinase inhibition) and S-phase arrest (Antimetabolite activity).

The Mechanism of Staining

PI is a stoichiometric DNA intercalator. Fluorescence intensity is directly proportional to DNA content.

  • G0/G1 cells: 2N DNA (Baseline peak).

  • S-phase cells: 2N–4N DNA (Intermediate).

  • G2/M cells: 4N DNA (Double intensity peak).

Workflow Visualization

FACS_Protocol Step1 1. Harvest (Trypsinize + Wash PBS) Step2 2. Fixation (70% EtOH, -20°C, >2h) Step1->Step2 Dropwise addition while vortexing Step3 3. Wash (Remove EtOH) Step2->Step3 Centrifuge 500xg Step4 4. Staining (PI + RNase A) Step3->Step4 Degradation of dsRNA Step5 5. Acquisition (Flow Cytometer) Step4->Step5 Linear Scale FL2 Channel

Figure 2: Critical workflow for DNA content analysis. Ethanol fixation permeabilizes the membrane; RNase A ensures PI binds only to DNA.

Detailed Protocol
  • Harvest: Collect 1x10^6 treated cells. Wash 1x with cold PBS.

  • Fixation (The Critical Step):

    • Resuspend pellet in 300 µL PBS.

    • While vortexing gently, add 700 µL ice-cold absolute ethanol dropwise (Final approx 70%).

    • Why? Adding cells to ethanol causes clumping.[2] Adding ethanol to cells while vortexing ensures single-cell suspension.

    • Store at -20°C for at least 2 hours (can store for weeks).

  • Staining:

    • Pellet cells (500 x g, 5 min). Decant ethanol.

    • Wash 1x with PBS.[2][3]

    • Resuspend in 500 µL Staining Solution :

      • PBS + 0.1% Triton X-100 (permeabilization)

      • 20 µg/mL Propidium Iodide

      • 200 µg/mL RNase A (DNase-free)

  • Incubation: 30 minutes at 37°C in the dark.

  • Analysis: Measure Area (PI-A) vs. Width (PI-W) to exclude doublets, then analyze Histogram of PI-A on Linear Scale.

Emerging Trends: Resistance and Mutation Targeting

Current research focuses on "Hybrid Pyrimidines" to overcome resistance mechanisms like the EGFR T790M mutation in lung cancer.

  • Strategy: Covalent binding. Third-generation inhibitors (e.g., Osimertinib) utilize a pyrimidine core decorated with an acrylamide "warhead" that forms a covalent bond with Cys797 of EGFR.

  • Evaluation: When testing these derivatives, standard MTT 72h assays may be insufficient. Washout assays (treat for 6h, wash, incubate 72h) are recommended to verify irreversible binding kinetics.

References

  • Bentham Science. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. [Link]

  • ResearchGate. Gemcitabine's chemotherapeutic mechanisms of action. [Link]

  • RSC Medicinal Chemistry. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link][4]

Sources

Application Note: High-Throughput Covalent Screening with 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers utilizing 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine as a covalent probe or representative electrophilic fragment in High-Throughput Screening (HTS).[1]

Executive Summary

This guide details the application of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine (referred to herein as Probe-BP ) in covalent fragment-based drug discovery (FBDD).[1] This compound represents a class of "warhead-functionalized" privileged scaffolds, combining the promiscuous binding capacity of the 1-(2-pyrimidinyl)piperazine moiety (a known kinase and GPCR pharmacophore) with a 2-bromobutanoyl electrophilic warhead.[1]

Primary Applications:

  • Covalent Fragment Screening: Identification of druggable cysteines in kinases (ATP-binding site) and GPCRs.[1]

  • Target Validation: Assessing the "ligandability" of cryptic pockets via electrophilic tethering.

  • Mechanism of Action Studies: Determination of time-dependent inhibition kinetics (

    
    ).
    

Part 1: Scientific Foundation & Mechanism[1]

Molecule Architecture & Reactivity

Probe-BP functions as an Affinity Label .[1] Its mechanism relies on a two-step recognition and reaction process:

  • Non-Covalent Recognition (

    
    ):  The 1-(2-pyrimidinyl)piperazine core directs the molecule to ATP-binding hinges (kinases) or orthosteric pockets (GPCRs like 5-HT, 
    
    
    
    -AR).[1]
  • Covalent Ligation (

    
    ):  The 2-bromobutanoyl (
    
    
    
    -bromoamide) warhead acts as a proximity-driven electrophile.[1] Upon binding, if a nucleophilic cysteine is spatially accessible (typically within 3–5 Å), the bromine is displaced via an
    
    
    reaction, forming a stable thioether bond.[1]
Reaction Pathway Diagram

The following diagram illustrates the kinetic mechanism of Probe-BP engaging a target protein (Enz-SH).

ReactionMechanism Probe Probe-BP (Electrophilic Ligand) Complex Non-Covalent Complex (Reversible Binding) [E·I] Probe->Complex  Recognition (KI)   Protein Target Protein (Free Cysteine -SH) Protein->Complex Adduct Covalent Adduct (Irreversible Inhibition) [E-I] Complex->Adduct  Alkylation (kinact)   (SN2 Reaction)

[1]

Part 2: Experimental Protocols

Compound Handling & Preparation

The


-bromoamide warhead is reactive.[1][2][3] Improper handling leads to hydrolysis or non-specific adducts.[1]
  • Solvent: Dissolve Probe-BP in anhydrous DMSO to a stock concentration of 100 mM .

  • Storage: Aliquot into single-use vials. Store at -80°C . Avoid repeated freeze-thaw cycles to prevent hydrolysis of the bromide.

  • QC Check: Verify integrity via LC-MS prior to screening. Expect a dominant peak at MW ~313 Da (Br isotope pattern 79/81).[1] If a peak at MW ~233 Da (loss of HBr/cyclization) or ~251 Da (hydrolysis to alcohol) is observed >5%, discard.[1]

Protocol A: Intact Protein Mass Spectrometry Screen (Gold Standard)

This assay directly detects the mass shift corresponding to the covalent addition of the probe.[1]

Objective: Identify if Probe-BP covalently modifies the target protein.[1]

Materials:

  • Target Protein (Kinase domain or GPCR, purified, >90% purity).[1]

  • Probe-BP (100 mM stock).[1]

  • LC-MS Grade Formic Acid and Acetonitrile.[1]

  • Q-TOF or Orbitrap Mass Spectrometer.[1]

Workflow:

  • Dilution: Dilute Protein to 5 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, no DTT/BME ). Note: Reducing agents react with the bromoamide.[1]

  • Incubation: Add Probe-BP to a final concentration of 50 µM (10x excess).[1]

  • Time-Course: Incubate at Room Temperature. Take aliquots at t = 15, 60, and 240 min .

  • Quenching: Quench reaction with 1% Formic Acid (final vol).

  • Analysis: Inject onto C4 reverse-phase column. Deconvolute spectra.

    • Hit Criteria: Observation of mass shift +232/234 Da (Probe MW minus HBr).

    • Validation: Pre-incubate with high concentration of a known non-covalent inhibitor (e.g., ATP or Dasatinib).[1] If covalent labeling is blocked, the interaction is specific (active-site directed).

Protocol B: Time-Dependent Inhibition (IC50 Shift Assay)

To quantify potency (


), measure enzymatic activity after varying pre-incubation times.[1]

Workflow:

  • Plate Setup: Prepare 3 identical assay plates (384-well).

  • Dosing: Add Probe-BP in a 10-point dose-response (e.g., 100 µM to 1 nM).

  • Pre-incubation:

    • Plate 1: Add Enzyme, incubate 0 min (immediate substrate addition).

    • Plate 2: Add Enzyme, incubate 30 min .

    • Plate 3: Add Enzyme, incubate 120 min .

  • Reaction: Add Substrate/ATP to initiate reaction.[1] Measure activity (e.g., HTRF, ADP-Glo).[1]

  • Data Analysis:

    • Calculate IC50 for each time point.[1]

    • Signature of Covalency: A Left-shift in IC50 (lower value) as pre-incubation time increases.[1]

    • Plot

      
       vs [I] to determine 
      
      
      
      and
      
      
      [1].[1]

Part 3: Data Analysis & Interpretation

Interpreting Mass Spectrometry Data
ObservationInterpretationAction
No Mass Shift No reaction. Cysteine is absent, inaccessible, or unreactive.[1]Test higher concentration or longer time.
Single Adduct (+232 Da) Specific Hit. Mono-covalent modification.[1]Proceed to competition assay to confirm site specificity.[1]
Multiple Adducts (+464, +696) Promiscuous/Non-specific. Probe is reacting with surface cysteines.[1]Lower concentration. This is likely a false positive for specific inhibition.[1]
Mass Shift +16/32 Da Oxidation artifact (Met/Cys oxidation).[1]Check buffer degassing; not related to probe.
Calculating

The efficiency of Probe-BP is defined by the ratio of the inactivation rate constant (


) to the binding constant (

).[1] Use the equation:

[1]
  • High Efficiency: High

    
     / Low 
    
    
    
    .[1]
  • Low Efficiency: If

    
     is linear with [I] (no saturation), only the ratio 
    
    
    
    can be determined (second-order rate constant).[1]

Part 4: Troubleshooting & Optimization

Specificity Controls

Since


-bromoamides are moderately reactive electrophiles, "false positives" due to non-specific alkylation of surface cysteines are possible.[1]
  • Control 1 (Scaffold Control): Screen 1-(2-pyrimidinyl)piperazine (lacking the bromobutanoyl group).[1] It should show reversible binding but no time-dependent shift .

  • Control 2 (Warhead Control): Screen 2-bromo-N-ethylbutanamide (lacking the pyrimidine scaffold).[1] It should show very low reactivity/binding (validating that the scaffold drives the interaction).[1]

Buffer Incompatibility
  • Avoid: DTT,

    
    -Mercaptoethanol, Glutathione (nucleophiles will scavenge the probe).[1]
    
  • Use: TCEP (Tris(2-carboxyethyl)phosphine) is generally compatible at low concentrations (<1 mM) but best avoided during the incubation step if possible.[1]

References

  • Singh, J., et al. "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery10 , 307–317 (2011).[1] Link

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems."[1] Nature534 , 570–574 (2016).[1] Link[1]

  • Kathman, S. G., & Statsyuk, A. V. "Covalent tethering of fragments for covalent probe discovery."[1] Journal of Medicinal Chemistry59 , 1350–1369 (2016).[1] Link[1]

  • PubChem Compound Summary. "2-(1-Piperazinyl)pyrimidine."[1] National Library of Medicine.[1] Link[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-GEP-INT-001 Status: Open Subject: Yield Optimization & Impurity Suppression in


-Halo Acylation
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary: The Core Challenge

You are experiencing low yields in the synthesis of 2-[4-(2-bromobutanoyl)piperazin-1-yl]pyrimidine (an intermediate for azapirone anxiolytics like Gepirone).

The central chemical conflict in this reaction is the competition between Acylation (Kinetic Control) and Alkylation (Thermodynamic Control). Because your electrophile is an


-bromo acyl halide, the bromine atom activates the 

-carbon for

attack while simultaneously making the carbonyl susceptible to nucleophilic attack.

If your yield is hovering below 50%, or if you observe a "double-spot" on TLC that merges, you are likely generating the


-alkylated byproduct  or the elimination product (crotonoyl derivative) .

Diagnostic: Reaction Pathways & Failure Modes

Before adjusting the protocol, visualize the competing pathways occurring in your flask.

ReactionPathways SM1 1-(2-Pyrimidinyl)piperazine (Nucleophile) Target TARGET PRODUCT (Amide Formation) SM1->Target Path A: Acylation (Kinetic Control, <0°C) Impurity1 IMPURITY A (N-Alkylation Product) SM1->Impurity1 Path B: SN2 Attack (Thermodynamic, >10°C) SM2 2-Bromobutyryl Bromide (Electrophile) Impurity2 IMPURITY B (Elimination/Crotonoyl) SM2->Impurity2 Pre-reaction Elimination Target->Impurity2 Path C: Elimination (-HBr) (Strong Base / High pH)

Figure 1: Competing reaction pathways. Path A is the desired route. Path B (Alkylation) dominates at higher temperatures. Path C (Elimination) occurs with strong bases.

Critical Optimization Parameters

To maximize yield, we must enforce Path A (Acylation) and suppress Paths B and C.

A. Temperature Control (The "Zero-Degree" Rule)
  • The Science: Acylation of amines with acid halides has a lower activation energy (

    
    ) than 
    
    
    
    alkylation. However, alkylation is often thermodynamically favored.
  • The Fix: You must maintain the reaction temperature between -10°C and 0°C during addition. Do not allow the exotherm to spike the temperature above 5°C.

  • Impact: This kinetic control locks the amine into attacking the carbonyl carbon before it has the thermal energy to displace the bromine.

B. The Base Paradox (Inorganic vs. Organic)
  • The Issue: Triethylamine (TEA) or DIPEA can sometimes act as a base catalyst for elimination (forming the vinyl impurity) or form quaternary salts that complicate workup.

  • The Fix: Switch to a Schotten-Baumann biphasic system using Dichloromethane (DCM) and Aqueous Carbonate (

    
     or 
    
    
    
    )
    .
  • Why: The inorganic base stays in the aqueous phase. It neutralizes the HBr generated after the coupling but does not aggressively deprotonate the

    
    -carbon of the product, preventing elimination.
    
C. Mode of Addition
  • Protocol: Add the Acid Bromide to the Amine , not the other way around.

  • Reasoning: Keeping the amine in excess initially buffers the system. However, for strictly preventing bis-alkylation (if using primary amines, though here we have a secondary amine), slow addition of the electrophile is standard.

Validated Experimental Protocol

This protocol is designed to be self-validating. If Step 3 fails (color change/TLC), do not proceed to workup without consulting the troubleshooting guide.

Reagents:

  • 1-(2-Pyrimidinyl)piperazine (1.0 eq)[1][2]

  • 2-Bromobutyryl bromide (1.1 eq) [Note: Bromide is more reactive than chloride, handle with strict temp control]

  • Dichloromethane (DCM) (10 volumes)

  • Potassium Carbonate (

    
    ), 10% aqueous solution (2.5 eq)
    

Step-by-Step Procedure:

  • Preparation: In a 3-neck round-bottom flask, dissolve 1-(2-Pyrimidinyl)piperazine in DCM. Cool the solution to -5°C using an ice/salt bath.

  • Base Addition: Add the cold 10%

    
     solution. Stir vigorously to create a fine emulsion.
    
  • Electrophile Addition (Critical):

    • Dilute 2-Bromobutyryl bromide in a small amount of DCM.

    • Add this solution dropwise over 30-60 minutes.

    • Monitor: Ensure internal temperature does not exceed 2°C .

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC (System: EtOAc/Hexane 1:1).

    • Checkpoint: Product should appear as a distinct spot (

      
      ). If a lower spot appears (
      
      
      
      ), alkylation is occurring.
  • Quench & Workup:

    • Separate the organic layer.

    • Wash organic layer with dilute Citric Acid (5%) or cold water. Do not use strong acid washes, as this may hydrolyze the amide.

    • Dry over

      
       and concentrate in vacuo at <40°C  (Heat sensitivity warning).
      

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Yield < 40% Competition from

alkylation (Path B).
Lower Temperature: Run the addition at -10°C. Ensure stirring is vigorous to prevent localized "hot spots" of concentration.
Vinyl Impurity Elimination of HBr (Path C).Check pH: Your base might be too strong or too concentrated. Switch from NaOH/KOH to

or

. Avoid prolonged stirring after completion.
Starting Material Remains Hydrolysis of Acid Bromide.Dry Solvents: Ensure DCM is dry. The acid bromide hydrolyzes rapidly in the presence of moisture before reacting with the amine.
Solid Precipitate Piperazine Hydrobromide salt.Stoichiometry: If not using a biphasic base, the HBr formed precipitates the starting amine. Ensure >2.0 eq of base is used to free the amine.

References

  • Temple, D. L., Yevich, J. P. (1983). Buspirone analogs and their use as antidepressants/anxiolytics.[3] US Patent 4,423,049.[1][2][4]

    • Context: Describes the synthesis of Gepirone and related pyrimidinyl-piperazine intermediates using Schotten-Baumann type conditions.
  • New, J. S., et al. (1986). Buspirone analogs. 2. Structure-activity relationships of aromatic imide derivatives.Journal of Medicinal Chemistry, 29(10), 1832-1840.

    • Context: Provides mechanistic insight into the structure-activity relationship and synthesis of the 1-(2-pyrimidinyl)piperazine scaffold.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Turkmen, H., et al. (2019). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors.[3]Scientific Reports.

    • Context: Demonstrates the synthesis of similar acetamide derivatives using chloroacetyl chloride and potassium carbonate in acetone/DCM, valid

Sources

Overcoming solubility issues with 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered during the handling and experimental use of this covalent inhibitor.

Understanding the Molecule: Key Physicochemical Characteristics

2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine is a specialized chemical tool often employed in targeted covalent inhibition studies. Its structure comprises three key functional regions: a pyrimidine ring, a piperazine linker, and a reactive 2-bromobutanoyl "warhead". This combination of a heterocyclic core and a reactive electrophile presents unique challenges in terms of solubility and stability. An understanding of these characteristics is paramount for successful and reproducible experimentation.

The basicity of the piperazine ring (pKa values are typically around 5.35 and 9.73) means its protonation state, and therefore solubility, is highly dependent on the pH of the solution.[1][2] The α-bromo-carbonyl moiety is an electrophilic group designed to react with nucleophilic residues on target proteins, but this reactivity also makes it susceptible to hydrolysis, particularly in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing a stock solution of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine?

For initial stock solutions, we recommend using anhydrous polar aprotic solvents. Based on data for the closely related compound 2-(1-Piperazinyl)pyrimidine, which exhibits good solubility in these solvents, the following are suggested starting points:

  • Dimethyl Sulfoxide (DMSO): Typically the solvent of choice for creating high-concentration stock solutions of many organic molecules for biological assays.

  • N,N-Dimethylformamide (DMF): Another excellent polar aprotic solvent that can be used as an alternative to DMSO.

A starting concentration of 10 mg/mL in these solvents is a reasonable target, similar to the solubility of 2-(1-Piperazinyl)pyrimidine.[3]

Q2: My compound is not dissolving in the recommended organic solvents. What should I do?

If you encounter solubility issues even in DMSO or DMF, consider the following troubleshooting steps:

  • Gentle Warming: Warm the solution to 37°C with gentle agitation. This can increase the rate of dissolution.

  • Sonication: Use a bath sonicator to aid in the dissolution process.

  • Solvent Purity: Ensure that your solvent is anhydrous. The presence of water can affect the solubility of your compound and may also initiate its degradation.

Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

This is a common issue known as "precipitation upon dilution" and occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where its solubility is much lower. Here’s a systematic approach to address this:

  • Minimize the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (ideally ≤ 1%). High concentrations of DMSO can also affect the activity of your target protein.[4][5]

  • Use Co-solvents: For a related compound, 2-(1-Piperazinyl)pyrimidine, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to maintain solubility in aqueous solutions.[6] You can adapt this by preparing an intermediate dilution of your DMSO stock in a co-solvent mixture before the final dilution into the assay buffer.

  • Employ Solubilizing Excipients: Cyclodextrins, such as SBE-β-CD, are effective at encapsulating hydrophobic molecules and increasing their aqueous solubility. A protocol for a similar compound involves diluting a DMSO stock into a 20% SBE-β-CD solution in saline.[6]

  • pH Adjustment of the Buffer: The piperazine moiety in your compound is basic.[1][7] Ensuring your buffer pH is slightly acidic may improve solubility by promoting the protonation of the piperazine nitrogens. However, be mindful that a highly acidic or basic pH can accelerate the hydrolysis of the 2-bromobutanoyl group.

Q4: How stable is 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine in solution?

The primary stability concern for this compound is the hydrolysis of the electrophilic 2-bromobutanoyl "warhead". Alpha-halo ketones are known to be susceptible to hydrolysis, which would render the compound inactive as a covalent inhibitor.[8]

  • In Anhydrous Organic Solvents: When stored in a tightly sealed vial at -20°C or -80°C, stock solutions in anhydrous DMSO or DMF should be stable for several months. Avoid repeated freeze-thaw cycles.

  • In Aqueous Buffers: The compound will be significantly less stable in aqueous solutions. The rate of hydrolysis is dependent on pH and temperature. It is strongly recommended to prepare fresh dilutions in aqueous buffers immediately before use. Do not store the compound in aqueous solutions for extended periods.

Q5: Can I store my diluted compound in aqueous buffer in the refrigerator for use the next day?

This is not recommended. Due to the potential for hydrolysis of the reactive bromobutanoyl group, it is best practice to prepare fresh dilutions for each experiment. If short-term storage is unavoidable, keep the solution on ice and use it within a few hours.

Troubleshooting Guide: Common Experimental Issues

Problem Potential Cause Recommended Solution
Compound precipitates from organic stock solution. Solvent is not anhydrous.Use fresh, anhydrous DMSO or DMF.
Compound has degraded.Obtain a fresh vial of the compound.
Inconsistent results between experiments. Instability of the compound in aqueous buffer.Prepare fresh dilutions of the compound immediately before each experiment.
Pipetting errors with viscous DMSO stock.Use positive displacement pipettes for accurate handling of small volumes of DMSO.
Adsorption of the compound to plasticware.Use low-adhesion microplates and pipette tips.
Low or no activity in a cell-based assay. Poor cell permeability.Consider the use of permeabilizing agents, if compatible with your assay.
Compound has hydrolyzed in the assay medium.Minimize the pre-incubation time of the compound in the medium before adding to cells.
The target protein is not expressed in the cell line.Confirm target expression via Western Blot or other methods.

Experimental Protocols: Best Practices for Solubilization

Protocol 1: Standard Dilution for Biochemical Assays
  • Prepare a 10 mM stock solution of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine in anhydrous DMSO.

  • For your experiment, perform a serial dilution of the DMSO stock in your aqueous assay buffer.

  • Ensure that the final concentration of DMSO in the assay does not exceed 1% (v/v).

  • Add the freshly diluted compound to your assay immediately.

Protocol 2: Co-Solvent Method for Improved Aqueous Solubility
  • Prepare a 10 mM stock solution in anhydrous DMSO.

  • Prepare a co-solvent stock solution consisting of 40% PEG300 and 5% Tween-80 in saline.

  • Create an intermediate dilution by adding your DMSO stock to the co-solvent stock to achieve a 1:4 ratio of DMSO to co-solvent solution.

  • Use this intermediate dilution to make your final dilutions in the aqueous assay buffer.

Visualizing the Troubleshooting Process

Workflow for Addressing Compound Precipitation

G start Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration <= 1%? start->check_dmso reduce_dmso Reduce final DMSO concentration. check_dmso->reduce_dmso No check_ph Is buffer pH optimal for solubility? check_dmso->check_ph Yes reduce_dmso->check_dmso use_cosolvent Try Co-solvent Method (Protocol 2) use_excipient Use Solubilizing Excipient (e.g., SBE-β-CD) use_cosolvent->use_excipient Still precipitates success Solubility Issue Resolved use_cosolvent->success Success check_ph->use_cosolvent Yes adjust_ph Adjust buffer pH (consider stability) check_ph->adjust_ph No adjust_ph->check_ph use_excipient->success Success

Caption: Decision tree for troubleshooting precipitation.

References

  • Wikipedia. Piperazine. [Link]

  • PubMed. 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity. [Link]

  • PubChem. 2-(4-Nitrosopiperazin-1-yl)pyrimidine. [Link]

  • ResearchGate. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]

  • PubMed. Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Chemistry Stack Exchange. Rates of hydrolysis in bicyclic and monocyclic compounds. [Link]

  • PubMed Central. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. [Link]

  • PubChem. 2-Pyrimidinyl piperazine. [Link]

  • Chemistry LibreTexts. 17.3: Halogenation of Aldehydes and Ketones. [Link]

  • ResearchGate. Effect of DMSO on Protein Structure and Interactions Assessed By Collision-induced Dissociation and Unfolding. [Link]

  • Wikipedia. Piperazine. [Link]

  • PubMed. Synthesis and characterization of new piperazine-type inhibitors for mitochondrial NADH-ubiquinone oxidoreductase (complex I). [Link]

  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

  • Google Patents.
  • ACS Publications. Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. [Link]

  • MDPI. Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [Link]

  • National Institutes of Health. A practical guide for the assay-dependent characterisation of irreversible inhibitors. [Link]

  • YouTube. 21.3 Alpha Halogenation | Organic Chemistry. [Link]

  • PubChem. Piperazine. [Link]

  • PubChem. 2-Bromobutanoyl chloride. [Link]

  • RSC Education. The hydrolysis of 2-bromo-2-methylpropane. [Link]

  • ResearchGate. Efficient alpha-halogenation of carbonyl compounds by N-bromosuccinimide and N-chlorosuccinimde. [Link]

  • Domainex. Reversible Covalent Inhibitor Binding Assay. [Link]

  • Semantic Scholar. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Waters. HPLC Troubleshooting Guide. [Link]

  • PubMed Central. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • ResearchGate. DMSO-Related Effects in Protein Characterization. [Link]

  • YouTube. Webinar: Troubleshooting HPLC Mobile Phase Issues. [Link]

  • ResearchGate. Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity. [Link]

  • ACS Publications. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. [Link]

  • ResearchGate. Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. [Link]

  • PubMed Central. Synthetic Access to Aromatic α-Haloketones. [Link]

  • Michigan State University. Chapter 23. Carbonyl Alpha Substitution Reactions. [Link]

  • ACS Publications. Investigation of the Noncovalent Binding Mode of Covalent Proteasome Inhibitors around the Transition State by Combined Use of Cyclopropylic Strain-Based Conformational Restriction and Computational Modeling. [Link]

  • YouTube. Emerging strategies in covalent inhibition. [Link]

Sources

Reducing off-target effects of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Off-Target Effects of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine

Status: Active Ticket ID: CHEM-COV-882 Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

You are encountering promiscuity (off-target labeling) with 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine . This molecule contains a piperazine-pyrimidine scaffold (a common kinase/GPCR recognition element) coupled to an


-bromoamide warhead  (the 2-bromobutanoyl moiety).

The Root Cause: The


-bromoamide group is a highly reactive electrophile that undergoes rapid 

alkylation. Unlike "tuned" Michael acceptors (e.g., acrylamides),

-haloamides often lack the intrinsic selectivity required for complex proteomes, leading to the alkylation of surface-exposed cysteines, histidines, and lysines regardless of specific binding affinity.

This guide provides the protocols to diagnose, chemically optimize, and biologically validate the selectivity of your compound.

Module 1: Chemical Optimization & Warhead Tuning

Issue: The compound labels too many proteins. Diagnosis: Intrinsic reactivity (


) is too high relative to binding affinity (

).
Strategy 1: Warhead De-escalation

The 2-bromobutanoyl group is likely too "hot." You must dampen its electrophilicity to ensure reaction occurs only when the scaffold binds the target pocket (proximity-induced reactivity).

Current WarheadReactivity ProfileProposed ModificationMechanism of Improvement

-Bromoamide
(Current)
High. Rapid

. Non-specific alkylation of solvent-exposed thiols.

-Chloroamide
Lower Leaving Group Ability. Cl is a poorer leaving group than Br, reducing intrinsic reactivity and requiring tighter non-covalent binding for reaction.
Acrylamide Mechanism Switch. Switches from

to Michael Addition. Requires specific geometry (orbital alignment) with the target Cys, drastically improving selectivity.

-Fluoroacetamide
Metabolic Stability. Often used to reduce reactivity further, though sometimes metabolically unstable.
Strategy 2: Steric Tuning

If you must retain the halo-amide mechanism, increase steric hindrance around the leaving group to block non-specific nucleophiles.

  • Current: 2-bromobutanoyl (Ethyl group at

    
    -position).
    
  • Modification: Introduce a gem-dimethyl group or a bulky cycle at the

    
    -position. This forces the reaction to rely on the enzyme's specific orientation rather than random collision.
    
Visualizing the Optimization Logic

WarheadOptimization Compound Current Compound (2-Bromobutanoyl) Analysis Reactivity Assessment (GSH Half-life) Compound->Analysis High Promiscuity Decision Selectivity Check Analysis->Decision Determine Kinetic Driver Opt1 Switch to Acrylamide Decision->Opt1 Geometry Available? Opt2 Switch to Chloroacetamide Decision->Opt2 Need SN2? Opt3 Steric Bulk (Methylation) Decision->Opt3 Steric Pocket? Target Optimized Probe (High Selectivity) Opt1->Target Opt2->Target Opt3->Target

Figure 1: Decision tree for tuning the electrophilic warhead to balance reactivity and selectivity.

Module 2: Experimental Troubleshooting (Assay Conditions)

Issue: "I see off-target effects even after chemical optimization." Diagnosis: Your assay conditions may be forcing non-specific labeling (Concentration-driven vs. Affinity-driven).

Q1: How do I distinguish specific vs. non-specific labeling?

Protocol: The "Washout" Competition Assay Use this to confirm that your labeling is driven by the specific binding of the pyrimidine-piperazine scaffold, not just the bromine warhead.

  • Pre-incubation: Treat cell lysate with a high concentration (10x-50x) of a non-reactive analog (synthesize the compound without the bromine, e.g., the 2-butanoyl analog) for 30 mins.

  • Probe Treatment: Add your reactive probe (2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine) at

    
     for 1 hour.
    
  • Readout: Western Blot or Mass Spec.

Q2: What is the optimal incubation time?

Guideline:


-bromoamides are fast. Long incubations (>2 hours) favor thermodynamic non-specific products.
  • Action: Perform a time-course experiment (15, 30, 60, 120 mins).

  • Target: Choose the earliest time point where target engagement is >50%. Avoid overnight incubations with this warhead class.

Module 3: Validation via Chemoproteomics (ABPP)

Issue: "I need to map exactly what else is being hit." Solution: Activity-Based Protein Profiling (ABPP).[1][2][3][4] Since your compound is a covalent modifier, it is an ABPP probe if you add a reporter tag.

Workflow: Click-Chemistry ABPP

Since the bromine group is sensitive, adding a large biotin tag directly might alter binding. Use a "Clickable" analog.

  • Synthesis: Replace the pyrimidine or piperazine tail with an Alkyne handle (ensure it points away from the binding pocket).

  • Labeling: Treat live cells or lysate with the Alkyne-Probe.

  • Click Reaction: Perform CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) with Azide-Biotin or Azide-Fluorophore .

  • Enrichment: Pull down with Streptavidin beads.

  • Analysis: LC-MS/MS (tryptic digestion) to identify alkylated peptides.

Data Interpretation Table: Common Off-Targets for

-Haloamides
Protein FamilyResidueReason for Off-Target HitMitigation
Glutathione S-Transferases (GSTs) Cys (Active Site)High abundance, nucleophilic active site.Use GST-specific inhibitors in lysate to block background.
Serum Albumin (BSA/HSA) Cys34High abundance "sponge" for electrophiles.Run assays in serum-free media if possible.
GAPDH / Tubulin Surface CysHigh abundance cytoskeletal proteins.These are often "frequent fliers." Ignore if signal is low vs. target.
Visualizing the ABPP Workflow

ABPP_Workflow Probe Alkyne-Analog of Compound Labeling Incubation (1 hr, 1-10 µM) Probe->Labeling Lysate Cell Lysate (Proteome) Lysate->Labeling Click Click Chemistry (+ Azide-Biotin) Labeling->Click Covalent Adducts Enrich Streptavidin Pull-down Click->Enrich Biotinylated Proteins MS LC-MS/MS Analysis Enrich->MS Tryptic Peptides

Figure 2: Activity-Based Protein Profiling (ABPP) workflow for identifying off-target landscapes.

References
  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317 (2011). Link

    • Foundational text on the design principles of covalent inhibitors, specifically discussing the balance between reactivity and selectivity.
  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574 (2016). Link

    • Describes the use of reactive fragments (like alpha-haloamides) in chemoproteomics and how to map their promiscuity.
  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724 (2019). Link

    • Comprehensive review comparing alpha-bromoamides, acrylamides, and other warheads regarding their kinetic profiles and off-target risks.
  • Cravatt, B. F., et al. "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 77, 383-414 (2008). Link

    • The authoritative guide on using ABPP to valid

Sources

Technical Support Center: Optimizing Covalent Labeling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for covalent labeling. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments. As Senior Application Scientists, we have compiled field-proven insights to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of covalent labeling, and what are its primary applications?

Covalent labeling is a powerful technique used to irreversibly attach a chemical tag or probe to a protein of interest.[1] This is achieved by forming a stable, covalent bond between the labeling reagent and a specific functional group on an amino acid side chain, such as the primary amine of lysine or the thiol group of cysteine.[1][2] The primary goal is to encode structural information into the mass of the protein, which can then be analyzed using techniques like mass spectrometry (MS).[3][4]

This method is widely used for:

  • Structural Proteomics: Mapping protein surfaces, identifying solvent-accessible residues, and characterizing protein higher-order structure.[3][5]

  • Interaction Mapping: Identifying protein-protein or protein-ligand binding sites by observing changes in residue accessibility upon complex formation.[5][6]

  • Drug Development: Characterizing the binding sites of covalent inhibitors and understanding their mechanism of action.[7]

  • Cellular Imaging: Attaching fluorescent probes to visualize protein localization and dynamics within cells.[8]

Q2: What are the most critical parameters to control for a successful covalent labeling reaction?

Successful and reproducible covalent labeling hinges on the careful control of several key reaction conditions.[9] These parameters collectively influence the efficiency, specificity, and potential impact on the protein's native structure.

  • pH: The pH of the reaction buffer is critical as it affects the protonation state of the target amino acid residues. For example, amine-reactive labeling of lysines is typically performed at a pH of 8-9 to ensure the target amine group is unprotonated and thus nucleophilic.[2][9]

  • Reagent-to-Protein Molar Ratio: The ratio of the labeling reagent to the protein concentration directly impacts the degree of labeling. This ratio often requires empirical optimization to achieve sufficient labeling without causing protein precipitation or loss of function.[9]

  • Reaction Time and Temperature: These factors control the kinetics of the reaction. Longer incubation times or higher temperatures can increase labeling efficiency but also risk protein degradation or non-specific modifications.[1][8]

  • Buffer Composition: It is crucial to use buffers that do not contain components that can react with the labeling reagent. For instance, Tris or glycine buffers should be avoided in amine-reactive labeling experiments as they contain primary amines that will compete for the label.[10][11]

Q3: How can I be sure that the labeling process itself is not altering my protein's structure or function?

This is a critical consideration for the valid interpretation of your results.[12] Any structural information gained is only reliable if the protein's integrity is maintained during the reaction.[13]

There are three primary strategies to validate this:

  • Orthogonal Biophysical Analysis: Use complementary techniques like Circular Dichroism (CD) or fluorescence spectroscopy to compare the labeled protein to the unlabeled control and check for significant structural changes.[14]

  • Functional Assays: If your protein has a measurable activity (e.g., an enzyme or an antibody), perform a functional assay after labeling to ensure it remains active. A loss of activity suggests that critical residues may have been modified or that the protein's conformation has been compromised.[15]

  • Kinetic Analysis (Dose-Response Plots): This is a highly sensitive method. By measuring the extent of labeling at specific sites across a range of reagent concentrations, you can generate dose-response plots. The reaction should follow predictable second-order kinetics.[13][14] A deviation from linearity at higher reagent concentrations indicates that the label is inducing a structural change, revealing the concentration range that preserves the native structure.[13][14]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your covalent labeling experiments in a question-and-answer format.

Problem: Low or No Labeling Efficiency
Q: I've performed my labeling reaction, but my mass spectrometry results show little to no modification on my protein. What are the likely causes?

A: This is a common issue that can stem from several factors related to your reagents, buffers, or the protein itself. Let's break down the possibilities.

Possible Cause 1: Inactive Labeling Reagent Many labeling reagents, especially N-hydroxysuccinimide (NHS) esters, are highly sensitive to moisture and can hydrolyze over time, rendering them inactive.[10] Stock solutions are often unstable and should be prepared fresh immediately before use.[10]

  • Solution: Always use a fresh bottle of reagent or one that has been properly stored in a desiccator. Prepare stock solutions in an anhydrous solvent like DMSO or DMF and use them immediately.[16]

Possible Cause 2: Suboptimal Buffer Conditions The wrong buffer can completely inhibit your reaction.

  • pH: The reactivity of target amino acids is pH-dependent. For amine-reactive labels (e.g., NHS esters), the pH should be between 7.5 and 9.0 to deprotonate lysine side chains.[2][9] For thiol-reactive labels (e.g., maleimides), a pH around 7.0-7.5 is optimal.[8][17]

  • Interfering Substances: Your buffer must be free of nucleophiles that can compete with the protein for the label. Avoid Tris, glycine, or azide in amine-labeling reactions.[10][11] Phosphate buffers can sometimes reduce the efficiency of carbodiimide (EDC) chemistry.[11]

  • Solution: Perform a buffer exchange into a recommended, non-reactive buffer (e.g., HEPES, MOPS, or bicarbonate) at the optimal pH for your chosen chemistry before starting the reaction.[18]

Possible Cause 3: Inaccessible Target Residues The amino acids you are trying to label (e.g., lysines or cysteines) may be buried within the protein's core or located in a region with low solvent accessibility, making them unavailable to react with the label.[3][5]

  • Solution: If possible, consult a crystal structure or computational model of your protein to assess the accessibility of target residues. Consider using a different labeling chemistry that targets more frequently exposed residues. For a comprehensive surface map, using multiple labeling reagents with different specificities can provide complementary information.[6]

Possible Cause 4: Insufficient Reaction Time, Temperature, or Reagent Concentration The reaction may not have proceeded to completion.

  • Solution: Systematically optimize the reaction conditions. Try increasing the molar coupling ratio of label to protein (e.g., start with 10:1 to 40:1).[9] You can also increase the incubation time or perform the reaction at a slightly higher temperature (e.g., room temperature instead of 4°C), while carefully monitoring for any negative effects on protein stability.[8]

Problem: Protein Precipitation During or After Labeling
Q: My protein sample turned cloudy and precipitated during the labeling reaction. Why did this happen?

A: Protein precipitation is typically caused by a change in the protein's overall physicochemical properties, leading to reduced solubility.

Possible Cause 1: Over-labeling Covalently attaching too many label molecules, especially if they are bulky or carry a charge, can significantly alter the protein's surface properties and isoelectric point (pI).[9] This modification can lead to aggregation and precipitation.[15]

  • Solution: The most effective solution is to reduce the degree of labeling. Lower the molar ratio of the labeling reagent to the protein in your reaction.[15] Perform a titration experiment with different ratios to find the highest level of labeling that can be achieved while maintaining protein solubility.

Possible Cause 2: Buffer pH is Close to the Modified Protein's pI The labeling reaction neutralizes the positive charge of lysine residues, which can lower the protein's overall pI.[9] If the pH of your reaction buffer is close to this new, lower pI, the protein will have a neutral net charge and be at its least soluble point.

  • Solution: If you suspect a pI shift is the issue, try performing the labeling reaction in a buffer with a pH that is further away from the predicted new pI.

Problem: Loss of Protein Function
Q: I successfully labeled my enzyme, but it's no longer active. How can I label my protein without destroying its function?

A: This indicates that the covalent modification has interfered with the protein's biological activity, a critical issue to resolve.

Possible Cause: Modification of Residues in a Functionally Critical Site The labeling reagent has likely modified one or more amino acids located within the protein's active site, a ligand-binding pocket, or a protein-protein interaction interface.[15] Capping these residues with a label can directly block function.

  • Solution 1 (Reduce Labeling): Lower the molar ratio of the label to the protein. A lower degree of labeling reduces the statistical probability of modifying a residue in the active site.[15]

  • Solution 2 (Protect the Active Site): If your protein has a known ligand or binding partner, you can perform the labeling reaction in the presence of this molecule. The bound ligand will physically protect the residues in the binding site from being labeled. Comparing the labeling pattern with and without the ligand is also a powerful method for mapping the binding site.[6]

  • Solution 3 (Site-Specific Labeling): If you require a label at a specific location away from the active site, consider using site-directed mutagenesis to introduce a unique reactive handle, such as a cysteine residue, at a desired surface location.[2]

Key Experimental Protocols & Workflows

Visualizing the Covalent Labeling Workflow

The following diagram outlines the key stages of a typical covalent labeling experiment, from initial protein preparation through to final mass spectrometry analysis.

CovalentLabelingWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Quenching cluster_cleanup 3. Purification cluster_analysis 4. Analysis Prot_Prep Protein Sample (Known Concentration) Buffer_Ex Buffer Exchange (Into reaction buffer, e.g., HEPES) Prot_Prep->Buffer_Ex Reaction Incubate Protein + Label (Controlled Time & Temp) Buffer_Ex->Reaction Reagent_Prep Prepare Fresh Labeling Reagent Reagent_Prep->Reaction Quench Add Quenching Agent (e.g., Tris, Hydroxylamine) Reaction->Quench Purify Remove Excess Label (e.g., Spin Column, Dialysis) Quench->Purify Denature Denature, Reduce, & Alkylate Purify->Denature Digest Proteolytic Digestion (e.g., Trypsin) Denature->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Identify labeled sites) LCMS->Data

Caption: A typical workflow for covalent labeling coupled with mass spectrometry.

Protocol 1: General Procedure for Amine-Reactive Labeling

This protocol provides a starting point for labeling proteins using an amine-reactive N-hydroxysuccinimide (NHS) ester dye. Note: Concentrations and times may require optimization for your specific protein.[9]

  • Protein Preparation:

    • Dissolve or exchange your protein into an amine-free buffer, such as 100 mM HEPES or phosphate buffer, at pH 7.5-8.5.[9][11] Ensure the buffer does not contain Tris, glycine, or sodium azide.[10]

    • Adjust the protein concentration to 1-2 mg/mL.[9]

  • Labeling Reagent Preparation:

    • Immediately before use, dissolve the NHS ester reagent in a small amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[16]

  • Labeling Reaction:

    • Add the calculated amount of the reagent stock solution to the protein solution to achieve the desired molar coupling ratio (e.g., start with a 20:1 ratio of label to protein).[9]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.[8][9]

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer with a final concentration of 50-100 mM Tris or 1.5 M hydroxylamine.[16][19] This will react with and neutralize any excess NHS ester.

    • Incubate for an additional 30-60 minutes at room temperature.[19]

  • Purification:

    • Remove the unreacted, free label from the labeled protein. The most common methods are size-exclusion chromatography (e.g., a spin column) or dialysis against a suitable storage buffer (e.g., PBS).[11]

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

After purification, the labeled protein must be digested into peptides for bottom-up proteomic analysis to identify the specific sites of modification.[3][20]

  • Denaturation:

    • To the labeled protein solution, add a denaturant such as 8 M urea or 6 M guanidine hydrochloride (GuHCl).[5][20]

  • Reduction:

    • If disulfide bonds are present, reduce them by adding TCEP (Tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) to a final concentration of 5-10 mM.[5][20]

    • Incubate at 37°C for 30-60 minutes.

  • Alkylation:

    • Alkylate the now-free cysteine thiols to prevent them from reforming disulfide bonds. Add iodoacetamide (IAM) or iodoacetic acid (IAA) to a final concentration of 15-25 mM.[5][21]

    • Incubate for 30 minutes at room temperature in the dark.[13]

  • Digestion:

    • Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration to below 1 M, which is necessary for enzyme activity.

    • Add a protease, such as trypsin or Lys-C, at a 1:20 to 1:50 enzyme-to-protein ratio (w/w).[5]

    • Incubate overnight at 37°C. For some applications where label stability is a concern (e.g., with DEPC), a shorter digestion of 2-3 hours may be preferable.[20][22]

  • Cleanup and Analysis:

    • Acidify the digest with formic acid or trifluoroacetic acid (TFA) to stop the digestion.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.

    • The sample is now ready for analysis by LC-MS/MS.[5]

Data Summary Tables

Table 1: Buffer Selection Guide for Common Labeling Chemistries
Labeling ChemistryTarget Residue(s)Optimal pH RangeRecommended BuffersIncompatible Buffers/Additives
NHS Esters Lysine (ε-NH₂), N-terminus7.5 - 9.0HEPES, Bicarbonate, Phosphate (PBS)Tris, Glycine, Ammonium salts, Azide
Maleimides Cysteine (-SH)6.5 - 7.5HEPES, Phosphate (PBS)DTT, β-mercaptoethanol, Thiols
Iodoacetamides Cysteine (-SH)7.5 - 8.5HEPES, Phosphate (PBS)DTT, β-mercaptoethanol, Thiols
EDC/NHS Asp/Glu (-COOH)4.7 - 6.0MESAmine/Carboxylate buffers (Tris, Glycine, Acetate), Phosphate

Data compiled from sources[9],[17], and[11].

Table 2: Quick Troubleshooting Reference
ProblemCommon CausesKey Solutions
Low/No Labeling Inactive reagent, wrong buffer pH, interfering buffer components, insufficient reagent/time.Use fresh reagent, verify buffer pH and composition, optimize molar ratio and incubation time.
Protein Precipitation Over-labeling, buffer pH near modified protein's pI.Decrease the label-to-protein molar ratio, change the reaction buffer pH.
Loss of Function Modification of residues in active/binding sites.Lower the degree of labeling, protect the active site with a ligand during reaction.
High Background Incomplete quenching of the reaction, insufficient removal of free label.Ensure proper quenching step, use an effective purification method (e.g., size exclusion).
Inconsistent Results Degradation of reagent stocks, variability in reaction setup.Prepare reagent stocks fresh for each experiment, ensure precise control of all parameters.

References

  • Limpikirati, P., Liu, T., & Vachet, R. W. (2018). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Methods, 144, 79-93.
  • Limpikirati, P., et al. (2021). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. Journal of Visualized Experiments.
  • Limpikirati, P. (2018). Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. Doctoral Dissertations.
  • Gau, B. C., et al. (2019). Quantitative Analysis of Protein Covalent Labeling Mass Spectrometry Data in the Mass Spec Studio. Analytical Chemistry.
  • Limpikirati, P., et al. (2017). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. Analytical Chemistry.
  • Tiria, C., et al. (2021). Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers in Chemistry.
  • Jones, L. M., et al. (2015). Covalent Labeling Techniques for Characterizing Higher Order Structure of Monoclonal Antibodies. ACS Symposium Series.
  • Tiria, C., et al. (2021). Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers in Chemistry.
  • Molecular Devices. (n.d.). Optimizing the labeling of proteins. Application Note.
  • Taylor, D. L., & Wang, Y. L. (1996). Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. DigitalCommons@USU.
  • Liu, T., et al. (2018). Covalent Labeling with Isotopically Encoded Reagents for Faster Structural Analysis of Proteins by Mass Spectrometry. Analytical Chemistry.
  • Konieczny, P., et al. (2018). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society.
  • O'Connell, J. D., et al. (2021). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Journal of Proteome Research.
  • ResearchGate. (2015). In protein cysteine labeling for EPR, are there specific buffers, salts or pH values that are most optimal?. Q&A Forum.
  • Bar-Dagan, M., et al. (2015). Covalent protein modification: The current landscape of residue-specific electrophiles. Current Opinion in Chemical Biology.
  • Limpikirati, P., et al. (2021). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. Journal of Visualized Experiments.
  • Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Chemical Probes for Biological Systems.
  • Creative Proteomics. (n.d.). Protein Labeling: Methods and Mechanisms. Technical Resource.
  • Thermo Fisher Scientific. (n.d.). Labeling Chemistry Support—Troubleshooting. Technical Support.
  • Thermo Fisher Scientific. (n.d.). Protein Labeling, Crosslinking, and Modification Support—Troubleshooting. Technical Support.
  • Avantor. (n.d.). Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry. Resource.
  • Limpikirati, P., et al. (2018). Covalent labeling-mass spectrometry with non-specific reagents for studying protein structure and interactions. PubMed.
  • Liu, T., et al. (2018). Covalent Labeling/Mass Spectrometry of Monoclonal Antibodies with Diethylpyrocarbonate: Reaction Kinetics for Ensuring Protein Structural Integrity. Analytical Chemistry.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol. Protocol.
  • SRI International. (2008). Method for blocking non-specific protein binding on a functionalized surface. Google Patents.
  • Vachet, R. W., & Limpikirati, P. (2012). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. In Mass Spectrometry in Structural Biology.
  • Wright, T. H., et al. (2022). Surface interaction patches link non-specific binding and phase separation of antibodies. Protein Engineering, Design and Selection.
  • BenchChem. (n.d.). Optimizing the labeling of specific proteins with 2-(Aminomethyl)-5-bromonaphthalene. Technical Support.

Sources

Technical Support Center: Covalent Probe 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the covalent probe 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) regarding the use of this α-bromo amide-containing molecule in experimental settings. Our goal is to ensure the scientific integrity and success of your research by explaining the causality behind experimental choices and providing self-validating systems.

I. Understanding the Covalent Probe: Key Structural Features and Reactivity

The molecule 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine is comprised of two key moieties: the pyrimidine-piperazine scaffold and the α-bromo butanoyl "warhead". The pyrimidine-piperazine group is a recognized pharmacophore found in numerous biologically active compounds, often responsible for directing the molecule to specific binding pockets within a protein.[1] The electrophilic α-bromo amide is the reactive component designed to form a covalent bond with nucleophilic amino acid residues on a target protein, such as cysteine.[2]

The stability and reactivity of the C-Br bond are central to the successful application of this probe. The electron-withdrawing nature of the adjacent amide carbonyl group activates the α-carbon, making it susceptible to nucleophilic attack. However, this inherent reactivity also presents challenges in terms of stability and potential for off-target reactions.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine.

Q1: How should I store the solid compound and its stock solutions to ensure stability?

A1:

  • Solid Compound: The solid form of the compound should be stored in a tightly sealed, light-resistant container at -20°C.[3] For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[3]

  • Stock Solutions: Prepare concentrated stock solutions in an anhydrous aprotic solvent such as DMSO or DMF. These stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3] Depending on the quality of the solvent, the shelf-life of stock solutions may be significantly reduced compared to the solid compound.

Q2: What is the stability of the covalent probe in aqueous buffers?

A2: The α-bromo amide moiety is susceptible to hydrolysis in aqueous solutions, a reaction that is dependent on pH and temperature.[4]

  • pH: The rate of hydrolysis is generally accelerated under both acidic and basic conditions.[4] For most bioconjugation experiments, maintaining a near-neutral pH (typically 7.0-8.0) is recommended to balance probe stability with the reactivity of the target nucleophile (e.g., the thiolate form of cysteine).

  • Temperature: Higher temperatures increase the rate of hydrolysis.[4] It is advisable to perform labeling reactions at controlled temperatures, typically ranging from 4°C to 37°C, depending on the stability of the target protein.[5]

Q3: Can I anticipate the primary degradation products in my experiments?

A3: Yes, the primary degradation product is the corresponding α-hydroxy amide, resulting from the hydrolysis of the C-Br bond.[6] In the presence of other nucleophiles in the buffer (e.g., Tris), adducts with these molecules may also form.

Q4: How can I monitor the stability and integrity of the compound?

A4: High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for assessing the purity and stability of the compound over time.[7] When coupled with mass spectrometry (LC-MS), it can be used to identify the parent compound and any degradation products.[8]

III. Troubleshooting Guide: Covalent Labeling of a Target Protein

This section provides a troubleshooting guide for a common application: the covalent labeling of a target protein with 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine.

Experimental Workflow: Covalent Protein Labeling

Below is a generalized workflow for a covalent labeling experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching & Removal cluster_analysis Analysis A Prepare fresh stock solution of the covalent probe in anhydrous DMSO C Incubate protein with the covalent probe at a defined molar ratio and temperature A->C B Prepare target protein in a suitable, non-nucleophilic buffer (e.g., HEPES, PBS) B->C D Quench unreacted probe with a thiol-containing reagent (e.g., DTT, β-mercaptoethanol) C->D E Remove excess probe and quenching reagent (e.g., dialysis, size-exclusion chromatography) D->E F Confirm covalent modification via intact protein mass spectrometry (LC-MS) E->F H Assess functional consequences of labeling (e.g., activity assay) E->H G Identify modification site via peptide mapping (LC-MS/MS) F->G

Figure 1: A generalized workflow for covalent protein labeling experiments.
Troubleshooting Common Issues
Observed Problem Potential Cause(s) Recommended Solution(s)
No or low labeling efficiency 1. Probe Instability/Degradation: The α-bromo amide has hydrolyzed before reacting with the target.- Prepare fresh stock solutions of the probe immediately before use. - Minimize the incubation time of the probe in aqueous buffer. - Perform the reaction at a lower temperature (e.g., 4°C or on ice). - Verify probe integrity via HPLC.[7]
2. Suboptimal Reaction pH: The pH of the buffer is too low, resulting in a protonated and therefore less nucleophilic target residue (e.g., cysteine thiol).- Increase the pH of the reaction buffer to a range of 7.5-8.5 to favor the more nucleophilic thiolate anion of cysteine.[1] Note: this may also increase the rate of hydrolysis, so a balance must be found.
3. Inaccessible Target Residue: The target nucleophile is buried within the protein structure and not solvent-accessible.- Perform labeling under partially denaturing conditions (if the protein can be refolded). - Confirm the accessibility of the target residue through structural modeling or other labeling techniques.
4. Presence of Competing Nucleophiles: The reaction buffer (e.g., Tris) or other additives contain nucleophiles that react with the probe.- Use non-nucleophilic buffers such as HEPES or phosphate-buffered saline (PBS).
High background or non-specific labeling 1. Excessive Probe Concentration: A high molar excess of the probe can lead to reactions with less reactive, off-target residues.- Perform a titration experiment to determine the optimal probe-to-protein molar ratio. - Reduce the incubation time.
2. Probe Reactivity: The α-bromo amide is inherently reactive and may label multiple solvent-exposed nucleophiles.- Consider using a less reactive electrophile if selectivity is a major issue. - Optimize reaction conditions (lower temperature, shorter incubation time) to favor modification of the most reactive sites.
3. Protein Aggregation: The covalent modification induces protein precipitation, trapping the probe and leading to non-specific signals.- Assess protein solubility after labeling. - Optimize buffer conditions (e.g., add stabilizing excipients). - Lower the probe-to-protein ratio.
Inconsistent experimental results 1. Variability in Probe Activity: Inconsistent handling and storage of the probe leads to varying degrees of degradation between experiments.- Strictly adhere to recommended storage conditions (solid at -20°C, single-use aliquots of stock solutions at -80°C).[3] - Always use freshly prepared dilutions of the probe for each experiment.
2. Freeze-Thaw Cycles: Repeated freezing and thawing of protein or probe solutions can affect their integrity and reactivity.- Prepare single-use aliquots of both protein and probe stock solutions.
Difficulty in analyzing modified protein 1. Incomplete Removal of Excess Probe: Residual unreacted probe can interfere with downstream analysis, especially mass spectrometry.- Ensure thorough removal of excess probe using methods like dialysis, spin filtration, or size-exclusion chromatography.
2. Challenges in Identifying Modification Site: The modified peptide may not be readily detected by mass spectrometry (e.g., poor ionization).- Optimize the proteolytic digestion protocol (e.g., use a different protease). - Employ specialized mass spectrometry techniques for analyzing modified peptides.[9]
Visualizing Potential Reaction Pathways

The following diagram illustrates the intended on-target reaction and potential off-target/degradation pathways.

G cluster_main Reaction Pathways of the Covalent Probe cluster_on_target On-Target Reaction cluster_off_target Off-Target/Degradation Pathways Probe 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine (Active Probe) OnTarget Covalent Adduct (Probe-Protein) Probe->OnTarget SN2 Reaction Hydrolysis Hydrolysis Product (α-hydroxy amide) Probe->Hydrolysis Hydrolysis OffTarget Off-Target Adduct (e.g., with Lysine, Histidine) Probe->OffTarget Buffer_Adduct Buffer Adduct (e.g., with Tris) Probe->Buffer_Adduct Protein_Cys Target Protein (Nucleophilic Cysteine) H2O H₂O (Hydrolysis) Other_Nuc Other Nucleophiles (e.g., Lys, His, Buffer)

Sources

Validation & Comparative

Technical Guide: Confirming Target Engagement of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1]

This guide details the validation of target engagement for 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine (hereafter referred to as Probe-Br ).

Probe-Br represents a specific class of covalent fragments utilizing an


-bromobutanoyl  warhead. Unlike standard broad-spectrum electrophiles, this molecule features a "tuned" reactivity profile:
  • Warhead: The 2-bromobutanoyl group acts as an alkylating agent via nucleophilic substitution (

    
    ).
    
  • Tuning: While bromine is a superior leaving group to chlorine (enhancing reactivity), the ethyl substitution at the

    
    -carbon introduces steric hindrance (secondary alkyl halide). This creates a "Goldilocks" zone—reactive enough to modify catalytic cysteines but sterically hindered enough to reduce promiscuous reaction with solvent-exposed thiols compared to simple 
    
    
    
    -bromoacetamides.

This guide compares Probe-Br against standard alternatives (Chloroacetamides and Acrylamides) and provides self-validating protocols for confirming specific target engagement.

Comparative Analysis: Probe Performance

The choice of electrophile dictates the labeling kinetics and selectivity. The table below contrasts Probe-Br with common alternatives used in covalent drug discovery.

Table 1: Electrophile Performance Matrix
Feature

-Bromobutanoyl (Probe-Br)

-Chloroacetamide
Acrylamide
Reaction Mechanism

Nucleophilic Substitution

Nucleophilic Substitution
Michael Addition (Conjugate Addition)
Reactivity Level Moderate-High (Tuned by steric ethyl group)High (Primary halide, low sterics)Low-Moderate (Requires specific orientation)
Selectivity High (Favors buried/structured cysteines)Low (Prone to non-specific surface labeling)Very High (Structure-guided)
Stability (t

)
Moderate (Susceptible to hydrolysis at high pH)HighVery High
Reversibility IrreversibleIrreversibleTypically Irreversible (Reversible if

-cyano)
Mass Shift (

Da)
[M

- 80.9 (HBr)]
[M

- 36.5 (HCl)]
[M

] (Addition only)

Critical Insight: Researchers often default to Chloroacetamides for fragment screening due to commercial availability. However, Probe-Br is superior for targeting cysteines in shallow pockets where the high reactivity of bromine is needed to drive the reaction, but the ethyl group prevents "sponging" by glutathione or albumin.

Mechanistic Validation (The "Why" and "How")

To confirm engagement, one must understand the chemical event. The Cysteine thiol acts as the nucleophile, attacking the


-carbon of the butanoyl moiety, displacing the bromide ion.
Diagram 1: Reaction Mechanism & Mass Shift Logic

ReactionMechanism cluster_0 Reactants cluster_1 Products Protein Target Protein (Cys-SH) TS Transition State (S_N2 Attack) Protein->TS Probe Probe-Br (R-CO-CH(Et)-Br) Probe->TS Adduct Covalent Adduct (Protein-S-CH(Et)-CO-R) TS->Adduct Alkylation Leaving Leaving Group (H+ + Br-) TS->Leaving Elimination MassShift Detected Mass Shift: + MW(Probe) - MW(HBr) (Net: Probe - 81 Da) Adduct->MassShift MS Analysis

Caption:


 reaction pathway showing the displacement of Bromide. Note the specific mass shift calculation is critical for MS validation.

Experimental Protocols

Protocol A: Intact Protein Mass Spectrometry (The Gold Standard)

This protocol provides definitive proof of stoichiometry (labeling %) and covalent bond formation.

Objective: Quantify the fraction of protein modified by Probe-Br.

Reagents:

  • Recombinant Target Protein (5-10

    
    M).
    
  • Probe-Br (Stock 10 mM in DMSO).

  • Control Compound (Non-reactive analog: 2-[4-butanoylpiperazin-1-yl]pyrimidine, lacking Br).

Workflow:

  • Incubation: Dilute protein to 5

    
    M in PBS (pH 7.4). Add Probe-Br at 1:1, 1:5, and 1:10 molar ratios (Protein:Probe).
    
  • Time-Course: Incubate at RT for 30, 60, and 120 minutes.

  • Quenching: Acidify with 1% Formic Acid (final conc) to stop the reaction. Do not use DTT/BME yet as high concentrations might reduce disulfides, complicating spectra, though the thioether bond formed is stable.

  • LC-MS Analysis: Inject onto a C4 Reverse Phase column coupled to a Q-TOF or Orbitrap. Deconvolute the raw charge envelope to zero-charge mass.

Self-Validating Criteria:

  • Positive Result: You observe a mass peak at

    
    .
    
  • Negative Control: The non-reactive analog shows no mass shift. If it does, you have non-covalent binding (which should wash off in LC) or an artifact.

  • Stoichiometry Check: If 10x probe yields >1 adduct (e.g., +2x shift), your probe is promiscuous (labeling multiple cysteines).

Protocol B: Gel-Based ABPP Competition Assay

If recombinant protein is unavailable, or to prove selectivity in a complex proteome, use Activity-Based Protein Profiling (ABPP).

Objective: Determine if Probe-Br binds the specific target in a lysate context by competing with a broad-spectrum probe.

Reagents:

  • Cell Lysate (1 mg/mL).

  • Probe-Br (The test compound).

  • IA-Rhodamine or IA-Alkyne (Broad-spectrum Iodoacetamide probe).

Workflow:

  • Pre-treatment: Aliquot lysate (50

    
    L). Treat with Probe-Br  (1, 10, 50 
    
    
    
    M) or DMSO (vehicle) for 1 hour at RT.
  • Labeling: Add IA-Rhodamine (1

    
    M) to all samples. Incubate for 30 mins (in dark).
    
  • Quenching/Denaturing: Add 4x SDS-PAGE loading buffer (with

    
    -mercaptoethanol) and boil for 5 mins.
    
  • Separation: Run SDS-PAGE.

  • Visualization: Scan for Rhodamine fluorescence.

Interpretation:

  • Target Engagement: Disappearance of a specific fluorescent band at the MW of your target protein in the Probe-Br treated samples compared to DMSO.

  • Selectivity: If all bands fade, Probe-Br is a non-specific alkylator. If only the target band fades, it is selective.

Diagram 2: ABPP Competition Logic

ABPP_Workflow cluster_Exp Experimental Arm cluster_Ctrl Control Arm Lysate Cell Lysate (Target + Proteome) Step1A 1. Add Probe-Br (Blocks Target Cys) Lysate->Step1A Step1B 1. Add DMSO Lysate->Step1B Step2A 2. Add IA-Rhodamine (Labels remaining Cys) Step1A->Step2A ResultA Result: Target is DARK (Probe-Br blocked IA-Rho) Step2A->ResultA Step2B 2. Add IA-Rhodamine Step1B->Step2B ResultB Result: Target is BRIGHT (IA-Rho labeled Target) Step2B->ResultB

Caption: In ABPP, target engagement is visualized as the loss of fluorescence (competition) against a general cysteine probe.

Troubleshooting & Expert Tips

  • The "DTT Problem":

    • Issue: DTT and

      
      -mercaptoethanol are nucleophiles. If present during the incubation with Probe-Br, they will quench the probe before it hits the protein.
      
    • Solution: Ensure the protein buffer is free of reducing agents during the labeling step. Add reducing agents only after quenching with acid or SDS.

  • pH Sensitivity:

    • The reactivity of the

      
      -bromobutanoyl group is pH-dependent. At pH > 8.0, hydrolysis competes with labeling. At pH < 6.5, cysteine nucleophilicity drops.
      
    • Recommendation: Maintain pH 7.2–7.5 strictly.

  • Distinguishing Non-Covalent Binding:

    • High-affinity non-covalent binders can survive LC-MS conditions if the ionization is soft.

    • Validation: Perform a "Denaturing Wash" or use SDS-PAGE (Protocol B). If the probe stays attached after boiling in SDS, it is covalent.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. [Link]

    • Context: Foundational text on ABPP and covalent fragment screening.[1]

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. [Link]

    • Context: Specifically discusses the tuning of electrophiles (acrylamides vs chloroacetamides) for fragment screening.
  • Åkerfeldt, K. S., et al. (2011). "Amino Acid Analysis by HPLC." Current Protocols in Protein Science. [Link]

    • Context: Standard protocols for validating protein modific
  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. [Link]

    • Context: Authoritative review on -haloamide reactivity and warhead design.

Sources

Comparing 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine to non-covalent binders

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine

Executive Summary

This guide provides a technical comparison between 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine (hereafter referred to as Compound A , a covalent fragment probe) and traditional non-covalent binders (reversible ligands).

Compound A represents a strategic class of chemical tools used in Fragment-Based Drug Discovery (FBDD) and Chemoproteomics . It combines a "privileged scaffold" (pyrimidinyl-piperazine, a known GPCR/kinase binding motif) with a reactive electrophilic warhead (


-bromobutanoyl).

Key Takeaway: unlike non-covalent binders which rely solely on equilibrium affinity (


), Compound A utilizes a two-step mechanism: initial reversible recognition followed by irreversible covalent tethering. This confers "infinite" residence time and allows the detection of low-affinity binding pockets that non-covalent binders often miss.

Structural & Mechanistic Analysis

To understand the performance difference, we must analyze the structural logic.

The Matched Molecular Pair
  • Non-Covalent Analog (The Control): 1-(2-Pyrimidinyl)piperazine .[1] A known metabolite (e.g., of buspirone) that binds reversibly to 5-HT1A and

    
    2-adrenergic receptors. Its occupancy is driven purely by concentration and dissociation rates (
    
    
    
    ).
  • Covalent Probe (The Product): Compound A . The same scaffold modified with a 2-bromobutanoyl group. This moiety acts as an electrophilic "warhead" targeting nucleophilic cysteine residues on the protein surface.

Mechanism of Action (The Kinetic Advantage)

Non-covalent binders follow simple equilibrium kinetics (


).
Compound A follows a two-step model (

), defined by:
  • 
     (Affinity):  The reversible binding constant of the scaffold.
    
  • 
     (Reactivity):  The rate of covalent bond formation.
    

ReactionMechanism cluster_legend Mechanism Comparison Enz Protein Target (Free Cysteine) Complex Reversible Complex (EI) Enz->Complex Reversible Binding (K_I) Ligand Compound A (Electrophile) Ligand->Complex Covalent Covalent Adduct (E-I) Complex->Covalent Nucleophilic Attack (k_inact) NonCov Non-Covalent Binders: Stop at 'Reversible Complex' Cov Compound A: Proceeds to 'Covalent Adduct'

Figure 1: Kinetic mechanism distinguishing Compound A from non-covalent alternatives. The irreversible step (


) drives the equilibrium forward, enabling high potency even with weak initial affinity.

Performance Comparison Data

The following data summarizes the operational differences between Compound A and a standard non-covalent binder (e.g., 1-(2-pyrimidinyl)piperazine) in a typical target engagement assay.

Quantitative Metrics
FeatureNon-Covalent BinderCompound A (Covalent Probe)Technical Implication
Primary Metric

or


Compound A efficiency depends on time, not just concentration.
Time-Dependence Stable

over time

decreases over time
Critical: Covalent inhibition increases as incubation time extends.
Residence Time Finite (

)
Infinite (Permanent)Compound A remains bound even after "washout" steps in assays.
Potency Driver Optimized H-bonds/Van der WaalsBond formation (

)
Compound A can achieve high potency even in shallow, "undruggable" pockets.
Selectivity Risk Off-target binding (reversible)Off-target labeling (promiscuity)Compound A requires "Proteome Profiling" to ensure the warhead isn't too reactive.
Experimental Data: Time-Dependent Inhibition

In a biochemical assay, a non-covalent binder reaches equilibrium quickly. Compound A, however, will show a left-shift in the inhibition curve over time.

  • Non-Covalent: 1 hour

    
     = 10 
    
    
    
    M
    
    
    4 hour
    
    
    = 10
    
    
    M.
  • Compound A: 1 hour

    
     = 10 
    
    
    
    M
    
    
    4 hour
    
    
    = 0.5
    
    
    M
    .

Experimental Protocols

To validate Compound A, you cannot use standard binding assays (like SPR) in the standard mode. You must use Intact Protein Mass Spectrometry or Time-Dependent Biochemical Assays .

Protocol A: Assessment of Covalent Labeling (Intact MS)

Objective: Confirm that Compound A forms a physical bond with the target protein, unlike non-covalent binders.

  • Preparation: Dilute Target Protein (5

    
    M) in reaction buffer (PBS, pH 7.4). Avoid DTT/BME (competing nucleophiles).
    
  • Incubation: Add Compound A (50

    
    M, 10x excess) or Non-Covalent Control. Incubate for 60 min at RT.
    
  • Quenching: Acidify with 0.1% Formic Acid to stop the reaction.

  • Analysis: Inject onto LC-MS (Q-TOF or Orbitrap). Deconvolute the protein charge envelope.

  • Result Interpretation:

    • Non-Covalent Control: Mass spectrum shows only the mass of the Native Protein (ligand falls off during ionization).

    • Compound A: Mass spectrum shows a mass shift of +298 Da (Mass of Compound A minus HBr). Note: The loss of HBr is characteristic of alkylation by

      
      -bromoamides.
      
Protocol B: Determination

Objective: Quantify the efficiency of Compound A.

  • Setup: Prepare reaction plates with Enzyme + Substrate.

  • Dosing: Add Compound A at varying concentrations (e.g., 0, 1, 3, 10, 30, 100

    
    M).
    
  • Time Points: Measure activity at multiple pre-incubation times (

    
     = 0, 15, 30, 60 min).
    
  • Calculation:

    • Plot % Activity vs. Time for each concentration to get

      
       (pseudo-first-order rate constant).
      
    • Plot ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       vs. [Concentration].
      
    • Fit to the hyperbolic equation:

      
      .
      

Workflow: From Screening to Validation

The following diagram illustrates where Compound A fits into a drug discovery workflow compared to non-covalent binders.

Workflow cluster_NonCov Non-Covalent Path cluster_Cov Covalent Fragment Path (Compound A) Start Target Identification (e.g., KRAS, Kinase) HTS High Throughput Screening (1M+ Compounds) Start->HTS FragScreen Electrophilic Fragment Screen (Compound A Library) Start->FragScreen HitVal SPR / FRET (Equilibrium Binding) HTS->HitVal Opt Lead Optimization (MedChem) HitVal->Opt High Affinity Required MSVal Intact Protein MS (Mass Shift Validation) FragScreen->MSVal MSVal->Opt High Reactivity Allowed

Figure 2: Workflow comparison. Compound A allows entry via "Fragment Screening," bypassing the need for high initial affinity required in traditional HTS.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery. Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. Link

  • Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery. Link

  • PubChem Compound Summary. "2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine" (Structural Analog Reference). Link

Sources

In Vitro and In Vivo Correlation of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine Activity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Covalent Probe Characterization & IVIVC Analysis

Executive Summary

2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine (hereafter referred to as 2-BPP ) is a specialized activity-based covalent probe designed to target receptors and enzymes recognizing the 2-(1-piperazinyl)pyrimidine (PmP) scaffold. This scaffold is the pharmacophore for a class of anxiolytics (e.g., Buspirone, Tandospirone) targeting 5-HT1A and


-adrenergic receptors .

Unlike reversible ligands, 2-BPP utilizes a reactive


-bromoacyl warhead  to form irreversible covalent bonds with nucleophilic residues (Cysteine or Lysine) within the binding pocket. This guide evaluates its utility as a proteomic tool versus its limitations as a therapeutic candidate, focusing on the disconnect often observed between its nanomolar in vitro potency and its complex in vivo pharmacokinetics (IVIVC).
Mechanism of Action & Chemical Logic

To understand the correlation data, one must first understand the probe's design logic. 2-BPP functions through a two-step "Affinity-Labeling" mechanism:

  • Recognition (Reversible): The pyrimidinyl-piperazine moiety binds to the orthosteric site of the target (e.g., 5-HT1A receptor) with high affinity (

    
    ).
    
  • Alkylation (Irreversible): The 2-bromobutanoyl tail acts as an electrophile. Once docked, it undergoes nucleophilic substitution (

    
    ) with a proximal amino acid residue, locking the receptor.
    
Signaling & Binding Pathway (Graphviz)

G Compound 2-BPP Probe Complex Reversible EI Complex Compound->Complex Binding (Ki) Target Target (5-HT1A / Alpha-2) Target->Complex Covalent Irreversible Adduct (Inactivated) Complex->Covalent Alkylation (kinact) Degradation Proteasomal Degradation Covalent->Degradation Turnover Signal Signaling Blockade Covalent->Signal Functional Effect

Figure 1: Mechanism of Action. The probe relies on initial non-covalent binding to position the reactive warhead for permanent inactivation.

In Vitro Performance Profile

In a controlled environment, 2-BPP demonstrates superior potency compared to reversible analogs due to the non-equilibrium nature of covalent binding.

Parameter2-BPP (Covalent Probe)PmP (Reversible Metabolite)Buspirone (Standard Drug)
Binding Type Irreversible (Covalent)Reversible (Ionic/H-bond)Reversible
Primary Metric

(Efficiency)

or


or

Potency (5-HT1A) High (Time-dependent)Moderate (

nM)
High (

nM)
Washout Reversibility None (Permanent)100% Reversible100% Reversible
Selectivity Low (Reactive Warhead)HighHigh

Key Insight: In vitro assays for 2-BPP must measure Time-Dependent Inhibition (TDI) . Standard


 values are misleading because they will decrease (improve) the longer the compound is incubated with the target.
Protocol: Determination of

  • Preparation: Prepare 5-HT1A membrane fractions.

  • Incubation: Incubate enzyme/receptor with varying concentrations of 2-BPP for multiple time points (0, 5, 10, 30 min).

  • Measurement: Add radioligand (

    
    -8-OH-DPAT) to measure remaining binding capacity.
    
  • Calculation: Plot

    
     vs. time to get 
    
    
    
    . Then plot
    
    
    vs. [Concentration] to derive
    
    
    (max rate) and
    
    
    (affinity).
In Vivo Correlation (IVIVC) & Challenges

The correlation between in vitro potency and in vivo efficacy for 2-BPP is non-linear and often poor compared to reversible drugs. This is a critical consideration for researchers.

The Reactivity Paradox

While the


-bromo group drives high potency in vitro, it causes rapid clearance in vivo due to non-specific binding to plasma proteins (albumin) and glutathione (GSH) conjugation.

Comparative Pharmacokinetics:

Feature2-BPP (Probe)Buspirone (Drug)
Bioavailability Low (<10%)Low (First-pass metabolism)
Half-life (

)
Very Short (mins)Short (2-3 hours)
Clearance Mechanism Chemical Alkylation (GSH)CYP3A4 Metabolism
Target Occupancy Long-lasting (Target turnover dependent)Transient (Concentration dependent)

IVIVC Analysis:

  • Reversible Drugs: Efficacy correlates with plasma concentration (

    
    ).
    
  • 2-BPP: Efficacy correlates with initial peak exposure . Once the target is labeled, the drug is no longer needed in circulation. Therefore, in vivo duration of action is defined by the protein synthesis rate (how fast the body makes new receptors), not the drug's half-life.

Experimental Workflow: Validating the Probe

To effectively use 2-BPP in research, follow this validated workflow to ensure signal specificity.

Workflow Start Start: 2-BPP Synthesis Step1 In Vitro Screening (Determine kinact/KI) Start->Step1 Step2 Proteomic Profiling (Mass Spec Pull-down) Step1->Step2 Decision Is Selectivity > 10x? Step2->Decision Decision->Step1 No (Redesign) InVivo In Vivo Administration (Intraperitoneal) Decision->InVivo Yes ExVivo Ex Vivo Receptor Occupancy (Radioligand Binding) InVivo->ExVivo Stop Data Analysis: Correlate Occupancy vs Behavior ExVivo->Stop

Figure 2: Step-by-step workflow for validating the probe from synthesis to in vivo application.

Comparison with Alternatives
Feature2-BPP Acrylamide Analogs Photo-affinity Probes
Reactivity High (Alpha-bromo)Moderate (Michael Acceptor)Inert until UV activation
Stability Low (Hydrolysis prone)HighHigh
Primary Use Proteomic Labeling / Acute BlockadeDrug Discovery (Targeted Covalent Inhibitors)Mapping Binding Sites
IVIVC Poor (High clearance)Good (Tunable reactivity)N/A (In vitro tool)

Recommendation:

  • Use 2-BPP if: You need to permanently tag the receptor for degradation studies or proteomic identification in cell lysates.

  • Use Buspirone/PmP if: You are studying reversible physiological signaling or behavioral effects in animals.

  • Use Acrylamide Analogs if: You are developing a covalent drug candidate, as they offer better metabolic stability than

    
    -bromoketones.
    
References
  • Santa Cruz Biotechnology. 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine Product Data Sheet. Catalog No. sc-206498. Link

  • Rivkin, A., et al. (2010). Piperazinyl pyrimidine derivatives as potent gamma-secretase modulators.[1] Bioorganic & Medicinal Chemistry Letters, 20(3), 1269-1271.[1] Link

  • Caccia, S., et al. (1988). 1-(2-Pyrimidinyl)-piperazine as an active metabolite of buspirone: Pharmacokinetics and brain disposition. Journal of Pharmacy and Pharmacology. Link

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. (Context on alpha-bromo vs acrylamide warheads). Link

  • BenchChem. 2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine Structure and Properties. (Structural Analog Comparison). Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Hazard Profiling

The Molecule: You are handling 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine . Structurally, this is the N-acylated derivative of 1-(2-pyrimidinyl)piperazine (CAS 20980-22-7). While the pyrimidine-piperazine tail suggests serotonergic biological activity (common in azapirone anxiolytics like gepirone), the immediate handling risk is dictated by the 2-bromobutanoyl headgroup .

The Critical Hazard: This moiety contains an


-bromoamide . In organic synthesis, this is a "warhead"—an electrophilic carbon adjacent to a carbonyl and a leaving group (Br).
  • Mechanism of Toxicity: It acts as a potent alkylating agent . It will rapidly react with nucleophiles in biological tissue, specifically the thiol (-SH) groups of cysteine residues in proteins and DNA.

  • Immediate Consequences:

    • Skin: Severe irritation or chemical burns; high potential for allergic contact dermatitis (sensitization).

    • Eyes: Lachrymator effect; risk of irreversible corneal damage.

    • Systemic: Potential mutagenicity due to DNA alkylation.

Hazard Classification Table (GHS) Derived from Structure-Activity Relationship (SAR) of


-halo carbonyls.
Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation 1BH314 Causes severe skin burns and eye damage.[1][2]
Skin Sensitization 1H317 May cause an allergic skin reaction.[2]
Germ Cell Mutagenicity 2H341 Suspected of causing genetic defects.
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[3]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound due to its alkylating potential. The following matrix is non-negotiable for handling quantities >10 mg.

Glove Selection Protocol

Nitrile rubber degrades faster than expected against


-halo carbonyls. The bromine atom increases lipophilicity, aiding permeation.
Glove MaterialThicknessEst. BreakthroughRecommendation
Laminate (Silver Shield/4H) 0.07 mm> 480 minPrimary Layer (Mandatory for spills/scale-up)
Nitrile (High Grade) > 0.11 mm15–30 minIncidental Contact Only (Double Glove)
Latex N/A< 5 minDO NOT USE

Operational Requirement:

  • Routine Handling: Double-glove with Nitrile (minimum 5 mil). Change outer gloves immediately upon any splash or every 30 minutes.

  • Scale-Up (>1g) or Spill Cleanup: Wear Silver Shield® laminate liners under nitrile gloves.

Respiratory & Body Protection[1][2][4][5][6]
  • Respiratory: If weighing outside a glovebox, use a P100/OV (Organic Vapor) cartridge respirator. The compound likely has low volatility but high toxicity; dust or aerosols are the primary vector.

  • Body: Tyvek® 400 (or equivalent) lab coat with cuffed sleeves. Exposed skin on wrists is the #1 injury site for this class of compound.

  • Eyes: Chemical splash goggles (indirect vent). Safety glasses are inadequate due to the lachrymatory potential.

Operational Workflow: Synthesis & Handling

This workflow is designed to isolate the operator from the alkylating warhead.

DOT Diagram: Safe Handling Loop

G Storage Cold Storage (4°C, Desiccated) Weighing Weighing Station (Fume Hood/Glovebox) Storage->Weighing Transport in Secondary Cont. Reaction Reaction Vessel (Closed System) Weighing->Reaction Dissolve Immediately Waste Waste Stream (Segregated) Reaction->Waste Solid Waste (Contaminated) Quench In-Situ Quench (Thiosulfate) Reaction->Quench Excess Reagent Quench->Waste Neutralized Liquids

Caption: Figure 1. Closed-loop handling process to minimize aerosol exposure.

Step-by-Step Protocol
  • Preparation:

    • Pre-weigh reagents in a tared vial inside a fume hood.

    • Engineering Control: Ensure fume hood face velocity is >100 fpm.

    • Prepare a "Quench Station" (see Section 4) before opening the chemical vial.

  • Solubilization (The Critical Step):

    • 
      -Bromo compounds are most dangerous as dusts.
      
    • Action: Add solvent (e.g., DCM, DMF) to the solid immediately after weighing. Handle as a solution whenever possible.

  • Reaction Monitoring:

    • When taking TLC/LCMS aliquots, treat the capillary/pipette tip as "hot."

    • Eject tips directly into a solid waste jar containing the quenching solution.

Decontamination & Disposal Strategy

You cannot simply wash this down the drain. The alkylating capability must be chemically destroyed via Nucleophilic Substitution (


) .
The "Killer" Solution (Quenching Agent)

We utilize the high nucleophilicity of sulfur to displace the bromine, rendering the molecule non-toxic.

Recipe:

  • 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Alternative: 1M Ethanolic Ammonia (effective but slower).

Spill Response Logic

Spill Start Spill Detected Assess Is it Powder or Liquid? Start->Assess Powder POWDER: Cover with wet paper towel (Prevent Dust) Assess->Powder Liquid LIQUID: Absorb with Vermiculite Assess->Liquid Decon Apply 10% Thiosulfate Wait 15 mins Powder->Decon Liquid->Decon Clean Double Bag & Label 'High Hazard' Decon->Clean

Caption: Figure 2.[4] Decision logic for neutralizing alkylating agent spills.

Disposal Procedure:

  • Collect all quenched waste in a container labeled "Halogenated Organic Waste - High Hazard."

  • Wipe down all surfaces (balance, hood sash) with the Thiosulfate solution.

  • Rinse surfaces with water to remove salts.

Emergency Response

  • Eye Contact: Flush for 15 minutes immediately.[1] The lachrymatory effect causes involuntary closing; eyelids must be held open. Seek ophthalmological evaluation.

  • Skin Contact:

    • Remove contaminated clothing (cut it off if necessary to avoid pulling over head).

    • Wash with soap and water. Do not use alcohol (ethanol/IPA enhances skin absorption of halo-alkyls).

    • Monitor for redness/blistering for 24 hours.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Guide (8th Ed). (Referencing permeation rates for alpha-halo ketones/amides).

  • European Chemicals Agency (ECHA). (2023). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity.

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Labels and Pictograms.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.